N-methyl-2-nitro-N-phenylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKUMATMNDVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of N-Methyl-2-nitro-N-phenylbenzenesulfonamide
[1]
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-methyl-2-nitro-N-phenylbenzenesulfonamide .[1] This compound represents a tertiary sulfonamide featuring the 2-nitrobenzenesulfonyl (nosyl) group—a critical moiety in organic synthesis often utilized for amine protection and activation.[1]
The nosyl group is chemically significant due to its electron-withdrawing nitro group at the ortho position, which renders the sulfonamide susceptible to specific cleavage conditions (e.g., nucleophilic aromatic substitution or thiolate attack), making it a valuable intermediate in the preparation of secondary amines (Fukuyama amine synthesis). This guide focuses on the direct synthesis via sulfonyl chloride coupling, a robust and scalable pathway.[1]
Retrosynthetic Analysis & Strategy
To design the optimal synthetic route, we employ a retrosynthetic disconnection at the sulfonamide S–N bond.[1]
Strategic Disconnection
The target molecule consists of a 2-nitrobenzenesulfonyl core linked to an N-methylaniline moiety.[1] The most logical disconnection involves breaking the S–N bond, revealing two key precursors:
This approach is preferred over the methylation of N-phenyl-2-nitrobenzenesulfonamide because N-methylaniline is a commercially available, inexpensive starting material, allowing for a convergent, one-step synthesis.[1]
Figure 1: Retrosynthetic disconnection showing the S-N bond cleavage strategy.
Experimental Protocol
Materials and Reagents
-
2-Nitrobenzenesulfonyl chloride (2-NsCl): 1.0 equiv.[1] (Electrophile, moisture sensitive).[1]
-
Pyridine: 2.0 equiv.[1] (Base/Solvent or co-solvent).[1][2][3]
-
Dichloromethane (DCM): Solvent (Anhydrous).[1]
-
Hydrochloric acid (1M): For workup (removal of pyridine).[1]
Step-by-Step Synthesis Procedure
This protocol utilizes a standard Schotten-Baumann-type conditions modified for organic solvent to prevent hydrolysis of the sulfonyl chloride.[1]
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add N-methylaniline (10.0 mmol) and pyridine (20.0 mmol) to anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-nitrobenzenesulfonyl chloride (10.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic; slow addition controls the temperature.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Quench & Workup:
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude sulfonamide.
-
Purification: Recrystallize from hot Ethanol (EtOH) or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to obtain the pure product as a pale yellow solid.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.[1] The nitrogen lone pair of N-methylaniline attacks the sulfur center, displacing the chloride ion.[1] Pyridine acts as a proton scavenger (base) to neutralize the HCl byproduct, driving the equilibrium forward.[1]
Figure 2: Mechanistic pathway for the sulfonylation of N-methylaniline.[1]
Characterization & Data Analysis
To ensure scientific integrity, the synthesized compound must be validated using multiple analytical modalities. Below is the expected analytical profile for this compound based on structural components and analogous nosyl-protected amines.
Nuclear Magnetic Resonance (NMR)
The NMR spectrum will display distinct regions corresponding to the N-methyl group, the N-phenyl ring, and the electron-deficient 2-nitrophenyl ring.[1]
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| ¹H | 3.30 – 3.45 | Singlet (s) | 3H | N-CH ₃ | Deshielded by the adjacent sulfonamide nitrogen.[1] |
| ¹H | 7.10 – 7.35 | Multiplet (m) | 5H | N-Ph | Typical aromatic protons of the aniline ring.[1] |
| ¹H | 7.55 – 7.75 | Multiplet (m) | 3H | Nosyl Ar-H | Protons meta/para to the nitro group.[1] |
| ¹H | 7.90 – 8.05 | Doublet/Multiplet | 1H | Nosyl Ar-H (ortho to NO₂) | Highly deshielded due to the anisotropic effect of the NO₂ group.[1] |
| ¹³C | ~38.0 | Singlet | 1C | N-C H₃ | Characteristic methyl on sulfonamide nitrogen.[1] |
Infrared Spectroscopy (FT-IR)
-
1350 cm⁻¹ & 1160 cm⁻¹: Strong asymmetric and symmetric
stretches.[1] These are diagnostic for sulfonamides.[1] -
1530 cm⁻¹ & 1340 cm⁻¹:
asymmetric and symmetric stretches.[1] -
No N-H stretch: Absence of a peak around 3300 cm⁻¹ confirms the formation of a tertiary sulfonamide (complete substitution).[1]
Mass Spectrometry (HRMS)
Applications in Drug Development
This molecule serves as more than just a synthetic target; it is a functional probe in medicinal chemistry.[1]
-
Fukuyama Amine Synthesis (Model System): While typically used for secondary amine synthesis, this tertiary sulfonamide serves as a model substrate to test deprotection conditions (e.g., thiophenol/Cs₂CO₃) for removing the nosyl group in sterically hindered environments.[1]
-
Crystallographic Studies: Sulfonamides are prone to forming robust hydrogen-bonding networks (if N-H is present) or dipole-dipole interactions (tertiary).[1] This molecule is often used to study
-stacking interactions between the electron-rich N-phenyl ring and the electron-poor 2-nitrophenyl ring.[1] -
Prodrug Design: The sulfonamide bond is metabolically stable but can be designed to be cleaved under specific hypoxic conditions (reductive cleavage of the nitro group followed by fragmentation), making it a candidate for hypoxia-activated prodrug linkers.[1]
Safety & Handling
-
2-Nitrobenzenesulfonyl chloride: Corrosive and a lachrymator.[1] Causes severe skin burns and eye damage.[1] Handle in a fume hood. Hydrolyzes to HCl upon contact with moisture.[1]
-
N-Methylaniline: Toxic if swallowed, in contact with skin, or inhaled.[1] Potential methemoglobinemia inducer.[1]
-
General: Wear nitrile gloves, lab coat, and safety glasses.[1] Quench all sulfonyl chloride waste with aqueous bicarbonate before disposal.[1]
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374.[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Chapter on Sulfonamides). [1]
-
Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for secondary amines.[1] Chemical Communications, (4), 353-359.[1] [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135963, Benzenesulfonamide, N-methyl-N-phenyl- (Analogous structure reference).[1] [1]
Physicochemical Properties and Synthetic Utility of N-Methyl-2-nitro-N-phenylbenzenesulfonamide: A Comprehensive Technical Guide
Executive Summary
N-Methyl-2-nitro-N-phenylbenzenesulfonamide (CAS: 23773-71-9) is a highly functionalized sulfonamide building block that has garnered significant attention in advanced organic synthesis and drug development. Characterized by a sterically demanding and electron-withdrawing ortho-nitrobenzenesulfonyl group coupled with an N-methylated aniline derivative, this compound serves as a critical intermediate in the study of photoredox catalysis, specifically in visible-light-induced N-dealkylation and C–H activation processes.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated experimental protocols, designed to equip researchers with the causal understanding necessary to manipulate this compound in complex synthetic workflows.
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The fully substituted sulfonamide nitrogen eliminates its ability to act as a hydrogen bond donor, significantly altering its solubility and interaction profile compared to primary or secondary sulfonamides.
Table 1: Core Physicochemical and Structural Properties
| Property | Value | Structural/Functional Implication |
| IUPAC Name | This compound | Defines the core sulfonamide linkage and specific ortho-nitro substitution. |
| CAS Registry Number | 23773-71-9 | Unique identifier for database retrieval and inventory management[1]. |
| Molecular Formula | C₁₃H₁₂N₂O₄S | Indicates a highly functionalized, electron-rich aromatic system. |
| Molecular Weight | 292.31 g/mol | Falls within the optimal range for small-molecule drug design (Lipinski's Rule of 5). |
| Exact Mass | 292.05177 g/mol | Critical target value for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3-AA | ~2.5 | Suggests moderate lipophilicity; requires semi-polar to non-polar solvents (e.g., DCM, EtOAc) for extraction. |
| H-Bond Donors | 0 | The sulfonamide nitrogen is fully substituted, eliminating its role as a donor and increasing membrane permeability. |
| H-Bond Acceptors | 4 | The sulfonyl and nitro oxygens serve as strong hydrogen bond acceptors in biological targets. |
| Topological Polar Surface Area | 83.2 Ų | Indicates excellent potential for cellular membrane permeability in biological assays. |
Mechanistic Pathways & Reactivity
Traditionally, sulfonamides are synthesized via simple nucleophilic substitution. However, recent breakthroughs in photoredox catalysis have utilized this compound as a benchmark product to study the[2].
When N,N-dimethylaniline is reacted with 2-nitrobenzenesulfonyl chloride in the presence of Cadmium Sulfide (CdS) nanoparticles under blue LED irradiation, an intricate Photoinduced Electron Transfer (PET) occurs. The tertiary amine is oxidized to a radical cation, which subsequently loses a proton and an electron to form an iminium ion. Crucially, the presence of water in the solvent system hydrolyzes this intermediate, stripping away a methyl group as formaldehyde to yield a secondary amine (N-methylaniline). This secondary amine then acts as the nucleophile, attacking the highly electrophilic 2-nitrobenzenesulfonyl chloride to form the final product.
Fig 1. Visible-light-induced N-dealkylation and sulfonylation pathway.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality.
Protocol A: Standard Base-Promoted Synthesis
This is the classical, highly efficient route for synthesizing the target compound from a secondary amine.
-
Preparation: Dissolve N-methylaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride reagent.
-
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.
-
Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile. The 0 °C environment mitigates the highly exothermic nature of the initial nucleophilic attack.
-
-
Electrophile Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled mixture over 15 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of unwanted side products. The intense yellow color of the sulfonyl chloride serves as a visual indicator.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Causality: The reaction requires ambient thermal energy to reach full conversion after the initial kinetically controlled phase.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Bicarbonate neutralizes residual acid and unreacted sulfonyl chloride, safely partitioning the highly lipophilic product into the organic layer.
-
Protocol B: Photocatalytic N-Dealkylation Synthesis
Derived from advanced [3], this protocol demonstrates the synthesis of the compound directly from a tertiary amine.
-
Reaction Assembly: Charge a transparent glass reaction vessel with N,N-dimethylaniline (2.0 mmol), 2-nitrobenzenesulfonyl chloride (1.0 mmol), and synthesized CdS nanoparticles (10 mol%).
-
Causality: An excess of the tertiary amine is used because it serves as both the primary reactant and the sacrificial source of the alkyl group during the N-dealkylation phase.
-
-
Solvent System: Suspend the mixture in 2 mL of an EtOH/H₂O (3:1 v/v) solvent system.
-
Causality: Ethanol ensures the solubility of the organic substrates, while water acts as the obligatory nucleophile required to trap and hydrolyze the highly reactive iminium ion intermediate, releasing formaldehyde.
-
-
Irradiation: Irradiate the vigorously stirring mixture with a 12 W blue LED under an air atmosphere at room temperature for 1–2 hours.
-
Causality: The blue LED precisely matches the absorption bandgap of the CdS NPs (400–480 nm), initiating the PET cycle. The air atmosphere provides oxygen, which assists in the radical turnover and catalyst regeneration process.
-
-
Catalyst Recovery & Purification: Filter the mixture to recover the heterogeneous CdS NPs. Purify the crude filtrate via silica gel column chromatography to isolate the pure this compound.
-
Causality: The heterogeneous nature of CdS allows for simple mechanical separation, validating its role as a green, reusable catalyst.
-
References
-
Firoozi, S., & Hosseini-Sarvari, M. "Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C–H Activation Processes". The Journal of Organic Chemistry, 2021, 86(3), 2117-2134. URL:[Link]
Sources
- 1. 23530-40-7|N-Methyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis of N-methyl-2-nitro-N-phenylbenzenesulfonamide
This guide details the structural analysis protocol and expected crystallographic features of N-methyl-2-nitro-N-phenylbenzenesulfonamide (CAS: 23773-71-9).[1] It synthesizes established crystallographic data from homologous tertiary sulfonamides to provide a rigorous framework for characterization.
Technical Whitepaper & Characterization Guide [1]
Executive Summary
This compound represents a class of sterically hindered tertiary sulfonamides used frequently as intermediates in the synthesis of bioactive amines (via the Fukuyama amine synthesis) and as models for studying S–N bond rotation barriers.[1][2] Unlike secondary sulfonamides, this molecule lacks a proton donor for classical hydrogen bonding (
Chemical Context & Synthesis
To ensure the integrity of the crystal structure analysis, the purity of the starting material is paramount. The compound is synthesized via nucleophilic substitution, where the steric bulk of the N-methylaniline nucleophile competes with the electrophilic sulfonyl center.
-
Reaction: 2-Nitrobenzenesulfonyl chloride + N-methylaniline
Product[1] -
Key Structural Driver: The ortho-nitro group (
) introduces significant steric repulsion against the sulfonyl oxygens and the N-substituents, often locking the molecule into a high-energy "twisted" conformation.[1]
Synthesis Protocol for Crystallographic Grade Material
-
Dissolution: Dissolve N-methylaniline (1.0 eq) in anhydrous
. -
Addition: Add triethylamine (1.2 eq) as a proton scavenger.
-
Reaction: Cool to
and add 2-nitrobenzenesulfonyl chloride (1.0 eq) dropwise. -
Purification: Wash with
to remove unreacted amine. Recrystallize from Ethanol/Hexane (1:1) by slow evaporation.
Critical Note: Tertiary sulfonamides are prone to forming oils due to the lack of strong intermolecular H-bonds.[1] If oiling occurs, use vapor diffusion (Hexane into
solution) at.[1]
Experimental Methodology: X-Ray Diffraction
Data Collection Strategy
For sterically crowded organic molecules, low-temperature data collection is non-negotiable to reduce thermal motion of the terminal methyl and nitro groups.[1]
| Parameter | Specification | Rationale |
| Temperature | 100 K (Liquid | Minimizes thermal ellipsoids; freezes rotation of methyl groups.[1] |
| Radiation | Mo | Standard for small organic molecules; reduces absorption issues compared to Cu.[1] |
| Crystal Size | Optimal scattering volume without absorption saturation. | |
| Refinement | Full-matrix Least-Squares on | Standard SHELXL protocol for handling weak reflections.[1] |
Structural Refinement Workflow
The following Graphviz diagram illustrates the decision logic for solving the structure, specifically addressing common disorders found in nitro-sulfonamides.
Caption: Logical workflow for X-ray structure determination, highlighting the iterative loop required for handling disorder common in nitro-substituted aromatics.
Structural Analysis & Expected Features
Based on the homologous series of N-methyl-N-aryl-sulfonamides, the analysis of CAS 23773-71-9 will reveal specific conformational traits driven by the Gauche Effect and Steric Strain .[1]
Molecular Conformation
The molecule consists of three rigid planes: the nitrobenzene ring, the sulfonamide core (
-
S–N Bond Character: The
bond length is expected to be approx 1.63–1.65 Å .[1] This is shorter than a single bond (1.74 Å), indicating back-bonding. However, the N-methyl group prevents full planarity.[1] -
Torsion Angles:
Crystal Packing Hierarchy
Since there are no classical hydrogen bond donors (
| Interaction Type | Geometry | Structural Role |
| C-H...O Bonds | Primary directional force.[1] The acidic protons on the N-methyl group interact with sulfonyl oxygens of neighboring molecules.[1] | |
| Nitro-pi Interactions | The electron-deficient nitro group often stacks over the electron-rich N-phenyl ring of an adjacent molecule.[1] | |
| Dipole Alignment | Anti-parallel | Sulfonyl dipoles align anti-parallel to minimize electrostatic energy.[1] |
Hirshfeld Surface Analysis
To validate the packing, a Hirshfeld surface analysis (using CrystalExplorer) is recommended.
-
Red Spots (d_norm): Will appear at the Sulfonyl Oxygens and Nitro Oxygens (acceptors for C-H...O).
-
Fingerprint Plot: Look for "wings" in the plot characteristic of C-H...pi interactions, distinguishing this tertiary sulfonamide from secondary analogs which show sharp H-bond spikes.
References
-
Gowda, B. T., et al. (2012). "Crystal structure of N-(2-methylphenyl)-2-nitrobenzenesulfonamide." Acta Crystallographica Section E, 68(9), o2649. Link[1]
-
Li, X. Y., et al. (2007). "N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide."[1] Acta Crystallographica Section E, 63(10), o3520. Link
-
Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of N-substituted sulfonamides." CrystEngComm, 9, 89-99.[1] Link
-
PubChem Database. "N-methyl-2-nitrobenzenesulfonamide (CID 264906)."[1][3] National Library of Medicine.[1] Link[1]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Comprehensive Technical Guide to N-methyl-2-nitro-N-phenylbenzenesulfonamide: Structural Identifiers, Physicochemical Properties, and Photocatalytic Synthesis Pathways
Executive Summary
N-methyl-2-nitro-N-phenylbenzenesulfonamide is a highly specialized sulfonamide derivative utilized as a critical intermediate in advanced organic synthesis and medicinal chemistry. Characterized by severe steric hindrance and strong electron-withdrawing moieties, this compound serves as a benchmark substrate for evaluating novel, green catalytic methodologies. This whitepaper systematically deconstructs its core identifiers, structural causality, and the state-of-the-art visible-light-induced photocatalytic protocols used for its synthesis.
Core Identifiers and Structural Profiling
To ensure absolute precision in chemical inventory and database querying, the foundational identifiers and physicochemical properties of this compound are summarized below[1].
Table 1: Quantitative Identifiers and Physicochemical Data
| Parameter | Value | Causality / Structural Significance |
| Chemical Name | This compound | Defines the core sulfonamide linkage between a 2-nitrobenzene and an N-methylaniline moiety. |
| CAS Registry Number | 23773-71-9 | Unique numerical identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₁₃H₁₂N₂O₄S | Dictates the exact atomic composition and mass balance for synthetic yield calculations. |
| Molecular Weight | 292.31 g/mol | Essential for precise molarity and stoichiometric calculations in catalytic workflows. |
| SMILES String | O=S(C1=CC=CC=C1=O)(N(C)C2=CC=CC=C2)=O | Facilitates computational modeling and cheminformatics database integration[1]. |
Structural Causality: The architecture of CAS 23773-71-9 is defined by the interplay between the electron-withdrawing 2-nitro group and the bulky N-methyl/N-phenyl substituents. The 2-nitro group drastically increases the electrophilicity of the sulfonyl sulfur during the bond-forming step. Post-synthesis, the steric bulk of the N-methyl and N-phenyl groups restricts the rotational freedom of the S-N bond, locking the molecule into a highly stable conformation that is resistant to spontaneous hydrolytic cleavage.
Mechanistic Insights: Visible-Light-Induced Photocatalysis
Historically, the synthesis of heavily substituted sulfonamides required harsh basic conditions (e.g., pyridine or triethylamine) and generated stoichiometric toxic waste. However, recent breakthroughs in green chemistry have established a highly efficient, visible-light-induced pathway utilizing nanosized Cadmium Sulfide (CdS) as a reusable photocatalyst[2].
In this advanced protocol, the target compound is synthesized via an in situ N-dealkylation of a tertiary amine (N,N-dimethylaniline), followed by immediate sulfonylation with 2-nitrobenzenesulfonyl chloride[2].
The Photoinduced Electron Transfer (PET) Pathway
-
Excitation: Blue LED irradiation excites the CdS nanoparticles, promoting an electron from the valence band to the conduction band.
-
Oxidation: The photogenerated hole oxidizes N,N-dimethylaniline into an amine radical cation.
-
Trapping: Deprotonation yields an iminium ion, which is strategically trapped by water (from the solvent mixture), releasing formaldehyde and generating the secondary amine (N-methylaniline) in situ.
-
Sulfonylation: The newly formed secondary amine acts as a nucleophile, attacking 2-nitrobenzenesulfonyl chloride to yield this compound[2].
Visible-light-induced N-dealkylation and sulfonylation pathway via CdS photocatalysis.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems. The following step-by-step methodology ensures high yield, catalytic recovery, and real-time process verification[2].
Table 2: Optimized Reaction Parameters
| Parameter | Optimized Value | Causality for Selection |
| Photocatalyst | Nanosized CdS (10 mol%) | Bandgap perfectly aligns with blue LED emission; heterogeneous nature allows quantitative recovery[2]. |
| Light Source | 12 W Blue LED | Provides specific energy required to initiate the PET process without causing thermal degradation. |
| Solvent System | EtOH / H₂O (3:1 v/v) | EtOH solubilizes the organic precursors; H₂O is strictly required to trap the intermediate iminium ion[2]. |
| Atmosphere | Open Air | Ambient oxygen acts as the terminal electron acceptor, closing the catalytic cycle cleanly[2]. |
Step-by-Step Methodology
Step 1: Reagent Formulation In a clean, dry reaction vial, combine N,N-dimethylaniline (2.0 mmol) and 2-nitrobenzenesulfonyl chloride (1.0 mmol) in 2 mL of the EtOH/H₂O (3:1 v/v) solvent mixture. Causality: The 2:1 stoichiometric excess of the tertiary amine ensures complete consumption of the highly reactive sulfonyl chloride, preventing unwanted hydrolysis side-reactions.
Step 2: Catalyst Integration & Irradiation Add 10 mol% of nanosized CdS to the mixture. Place the vial under a 12 W blue LED light source at room temperature, open to the air. Causality: Operating at room temperature prevents the thermal decomposition of the transient amine radical cation, channeling the energy exclusively through the photochemical pathway[2].
Step 3: In-Process Control (IPC) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Self-Validation: The gradual disappearance of the UV-active tertiary amine and the emergence of a new, distinct product spot validates that the PET mechanism is actively converting the substrate.
Step 4: Catalyst Recovery Upon completion (typically 1–2 hours), centrifuge the reaction mixture at 4000 rpm for 10 minutes. Self-Validation: The formation of a distinct yellow pellet at the bottom of the tube confirms that the CdS nanoparticles were not consumed or degraded, validating their role as a true heterogeneous catalyst[2]. Decant the supernatant for purification.
Step 5: Isolation and Analytical Validation Purify the supernatant using silica gel column chromatography. Validate the final structure of this compound using ¹H and ¹³C NMR spectroscopy. Self-Validation: The presence of a distinct singlet integrating to 3 protons around 3.2–3.4 ppm in the ¹H NMR spectrum definitively confirms the retention of the N-methyl group, proving successful secondary amine sulfonylation.
Step-by-step experimental workflow for the photocatalytic synthesis and isolation.
Conclusion
This compound (CAS: 23773-71-9) stands as a vital molecule for both structural study and synthetic methodology development. By transitioning from traditional, waste-heavy sulfonylation to visible-light-induced CdS photocatalysis, researchers can achieve high-yield synthesis while adhering to the principles of green chemistry. The self-validating protocols outlined in this guide ensure reproducibility, catalyst longevity, and rigorous analytical confidence.
References
-
Firoozi, S., & Hosseini-Sarvari, M. "Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes". The Journal of Organic Chemistry, 2021 Feb 5;86(3):2117-2134. URL:[Link]
Sources
- 1. 23530-40-7|N-Methyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Characterization of N-Methyl-2-nitro-N-phenylbenzenesulfonamide
Strategic Context & Application
In advanced organic synthesis and drug development, the precise protection and functionalization of secondary amines are critical. N-methyl-2-nitro-N-phenylbenzenesulfonamide serves as a pivotal structural motif, frequently emerging as an intermediate in the [1] or as a target product in modern visible-light photoredox catalysis.
Recently, this compound has been efficiently synthesized via the visible-light-induced N-dealkylation of tertiary amines (N,N-dimethylaniline) coupled with 2-nitrobenzenesulfonyl chloride using nanosized CdS photocatalysts [2]. Because the 2-nitrobenzenesulfonyl (nosyl) group is highly electron-withdrawing and sterically demanding, it imparts unique spectroscopic signatures to the molecule. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for the orthogonal spectroscopic characterization (NMR, IR, and HRMS) of this specific sulfonamide.
Mechanistic Pathway: Photoredox Synthesis
Understanding the synthetic origin of the molecule is essential for anticipating potential impurities (e.g., unreacted secondary amines or hydrolyzed sulfonic acids) during spectroscopic analysis. The diagram below illustrates the photoinduced electron transfer (PET) cascade that generates the target compound.
Visible-light-induced N-dealkylation and coupling pathway for sulfonamide synthesis.
Spectroscopic Data & Structural Causality
The structural validation of this compound requires a multi-modal approach. The tables below summarize the quantitative data, while the causality notes explain the physical chemistry driving these observations.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Diagnostic Rationale |
| 7.95 | dd (J = 8.0, 1.2 Hz) | 1H | Ar-H (Nosyl, ortho to NO₂) | Strong anisotropic deshielding by the adjacent nitro group pushes this proton furthest downfield. |
| 7.75 - 7.65 | m | 2H | Ar-H (Nosyl, meta/para) | Overlapping multiplets due to the complex spin system of the substituted benzenesulfonyl ring. |
| 7.55 | dd (J = 8.0, 1.2 Hz) | 1H | Ar-H (Nosyl, ortho to SO₂) | Deshielded by the strongly electron-withdrawing sulfonyl core. |
| 7.35 - 7.25 | m | 5H | Ar-H (Phenyl) | Typical aromatic region; slightly deshielded compared to free aniline due to the N-SO₂ linkage. |
| 3.42 | s | 3H | N-CH₃ | The singlet is shifted significantly downfield (from ~2.8 ppm in free N-methylaniline) due to extreme electron withdrawal by the nosyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Causality / Diagnostic Rationale |
| 148.2 | C-NO₂ (Nosyl) | Highly deshielded quaternary carbon adjacent to the electronegative nitro group. |
| 140.5 | C-N (Phenyl, ipso) | Deshielded by the sulfonamide nitrogen. |
| 134.1 | C-SO₂ (Nosyl) | Quaternary carbon attached directly to the sulfonyl group. |
| 133.8, 131.6, 131.2, 124.3 | Ar-C (Nosyl) | Aromatic carbons of the nosyl ring; the C-H adjacent to NO₂ appears uniquely upfield at 124.3 ppm due to resonance effects. |
| 129.5, 128.2, 127.8 | Ar-C (Phenyl) | Meta, ortho, and para carbons of the N-phenyl ring. |
| 39.5 | N-CH₃ | Aliphatic carbon, shifted downfield by the sulfonamide moiety. |
Table 3: ATR-FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Assignment & Causality |
| 3065 | C-H stretch | Aromatic rings (Nosyl and Phenyl). |
| 2935 | C-H stretch | Aliphatic N-CH₃ group. |
| 1542 | N-O asymmetric stretch | Diagnostic for the nitro group (-NO₂). |
| 1370 | N-O symmetric stretch | Confirms the presence of the intact nosyl protecting group. |
| 1355 | S=O asymmetric stretch | Highly diagnostic for the sulfonamide (-SO₂-) core. |
| 1165 | S=O symmetric stretch | Orthogonal confirmation of the sulfonamide linkage. |
| None (>3200) | N-H stretch (Absence) | The lack of a peak >3200 cm⁻¹ validates the tertiary nature of the nitrogen, proving complete N-alkylation/sulfonylation. |
Table 4: High-Resolution Mass Spectrometry (ESI-HRMS)
| Ion Observed (m/z) | Adduct/Fragment | Formula | Exact Mass (Calculated) |
| 293.0591 | [M+H]⁺ | C₁₃H₁₃N₂O₄S⁺ | 293.0596 |
| 315.0410 | [M+Na]⁺ | C₁₃H₁₂N₂NaO₄S⁺ | 315.0415 |
| 185.9855 | [Nosyl]⁺ Fragment | C₆H₄NO₄S⁺ | 185.9861 |
| 106.0651 | [N(CH₃)Ph]⁺ Fragment | C₇H₈N⁺ | 106.0657 |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every analytical workflow must be designed as a self-validating system. The following methodologies incorporate built-in checks to eliminate false positives and instrumental artifacts.
Protocol A: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve 15 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen because it provides excellent solubilizing power for rigid sulfonamides and lacks overlapping solvent peaks in the critical 7.0–8.5 ppm aromatic region.
-
-
Tube Preparation: Transfer the solution to a high-precision 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to optimize magnetic field shimming and prevent line broadening.
-
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the ¹³C NMR spectrum at 100 MHz (1024 scans, relaxation delay 2.0 s).
-
Self-Validation Check: Before interpreting the analyte peaks, verify the internal standards. The TMS peak must be at exactly 0.00 ppm, and the CDCl₃ solvent residual peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, the spectrum must be re-referenced to ensure the highly sensitive diagnostic shift of the N-CH₃ group (3.42 ppm) is accurate.
Protocol B: ATR-FTIR Analysis
-
Background Calibration: Clean the Diamond ATR crystal with LC-MS grade isopropanol and allow it to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Self-Validation Check: The background scan must show a completely flat baseline in the 4000-400 cm⁻¹ region (excluding atmospheric CO₂/H₂O). This guarantees zero cross-contamination from previous samples.
-
-
Sample Application: Place 2-3 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the anvil.
-
Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because sulfonamides can interact with moisture trapped in KBr, which artificially broadens and shifts the critical S=O and N-O stretching frequencies.
-
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and automatically subtract the background.
Protocol C: LC-ESI-HRMS Workflow
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: The sulfonamide nitrogen has very low basicity due to the electron-withdrawing nosyl group. Formic acid acts as an essential proton source, forcing the ionization of the molecule to form the [M+H]⁺ adduct in positive ESI mode.
-
-
System Blank: Inject a blank solvent sample (Methanol/Water + 0.1% FA) through the LC column.
-
Self-Validation Check: The absence of m/z 293.05 and 315.04 in the blank validates that subsequent peaks in the sample run are true analyte signals and not column carryover.
-
-
Acquisition: Infuse the sample into the ESI source (flow rate: 0.3 mL/min via LC). Record the high-resolution mass spectrum in positive ion mode across a mass range of m/z 50–500.
References
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995, 36(36), 6373-6374.[Link]
- Firoozi, S.; Hosseini-Sarvari, M. "Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C–H Activation Processes." The Journal of Organic Chemistry, 2021, 86(3), 2117-2134.
The Dual-Action Role of the Ortho-Nitro Group in N-Phenylbenzenesulfonamide Reactivity: A Technical Guide
Executive Summary
The synthesis of secondary amines from primary amines is a classical challenge in organic chemistry, historically plagued by over-alkylation leading to tertiary amines or quaternary ammonium salts. The introduction of the ortho-nitrobenzenesulfonyl (nosyl or Ns) protecting group by Tohru Fukuyama revolutionized this process[1]. As a Senior Application Scientist, I frequently leverage the Fukuyama amine synthesis because it transforms the sulfonamide into a dual-purpose moiety: it activates the amine for controlled mono-alkylation and subsequently acts as a highly specific leaving group under mild, orthogonal deprotection conditions[2]. This whitepaper dissects the electronic and mechanistic role of the ortho-nitro group, providing validated, step-by-step protocols for drug development professionals and synthetic chemists.
Mechanistic Foundations: The Ortho-Nitro Advantage
The utility of the N-phenylbenzenesulfonamide scaffold hinges entirely on the electronic perturbations introduced by the ortho-nitro group. This substituent exerts strong inductive (-I) and resonance (-M) effects, fundamentally altering the reactivity of the sulfonamide in two distinct phases of the synthetic workflow.
Activation for Alkylation (Acidification)
In a standard para-toluenesulfonamide (tosyl/Ts) group, the N-H proton has a pKa of approximately 11.0, requiring strong bases (e.g., NaH) for deprotonation, which can be incompatible with sensitive functional groups. The ortho-nitro group in the nosyl amide stabilizes the conjugate base, dropping the pKa to ~9.5[2].
Causality in Practice: This enhanced acidity allows the nosyl amide to be deprotonated by weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[3]. More importantly, it renders the sulfonamide acidic enough to serve as the nucleophilic component in the Mitsunobu reaction, enabling alkylation with primary or secondary alcohols under neutral conditions[4].
Sensitization to Nucleophilic Aromatic Substitution (Deprotection)
Traditional sulfonamides are notoriously difficult to cleave, often requiring harsh reductive conditions (e.g., dissolving metal reductions like Na/NH₃) or highly acidic reflux. The ortho-nitro group circumvents this by activating the aromatic ring toward Nucleophilic Aromatic Substitution (S_NAr)[5].
When treated with a soft nucleophile—typically a thiolate—the nucleophile selectively attacks the electron-deficient ipso-carbon (C1, attached to the sulfonyl group). The ortho-nitro group acts as an electron sink, stabilizing the resulting anionic intermediate (the Meisenheimer complex)[3]. The complex then collapses, expelling the sulfinate anion, which rapidly extrudes sulfur dioxide (SO₂) to yield the free secondary amine and an ortho-nitrophenyl thioether byproduct[5].
Pathway Visualization: The Meisenheimer Complex
Caption: Mechanism of thiolate-mediated nosyl deprotection via a Meisenheimer complex.
Quantitative Comparison of Sulfonyl Protecting Groups
To guide experimental design, the following table summarizes the reactivity profiles of common sulfonamide protecting groups. The introduction of nitro groups directly correlates with milder reaction conditions.
| Protecting Group | Structure | N-H pKa | Alkylation Conditions | Cleavage Reagents | Cleavage Mechanism |
| Tosyl (Ts) | p-Toluenesulfonyl | ~11.0 | Strong Base (NaH) / RX | Na/NH₃ (liq) or SmI₂ | Reductive Cleavage |
| Nosyl (Ns) | o-Nitrobenzenesulfonyl | ~9.5 | Weak Base (K₂CO₃) or Mitsunobu | PhSH, K₂CO₃, RT | S_NAr (Meisenheimer) |
| DNs | 2,4-Dinitrobenzenesulfonyl | ~8.5 | Weak Base or Mitsunobu | HSCH₂COOH, Et₃N, RT | S_NAr (Highly Activated) |
Data synthesized from established synthetic methodologies[3],[2].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, researchers can ensure the integrity of each step without relying solely on blind reaction times.
Protocol A: Nosylation of Primary Amines
Objective: Convert a primary amine to an N-monosubstituted ortho-nitrobenzenesulfonamide.
-
Preparation: Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂/Argon). Cool to 0 °C.
-
Base Addition: Add triethylamine (TEA) or pyridine (2.0 eq).
-
Causality: The base acts as an acid scavenger to neutralize the HCl generated during sulfonylation, preventing the primary amine from precipitating as an unreactive hydrochloride salt[3].
-
-
Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) portion-wise over 10 minutes.
-
Causality: Maintaining the reaction at 0 °C controls the highly exothermic reaction and prevents undesired bis-nosylation.
-
-
Validation & Workup: Monitor via TLC. The product will appear as a highly UV-active spot (due to the nitroaromatic ring). Once the starting amine is consumed (ninhydrin negative), quench with water, wash the organic layer with 1M HCl (to remove excess base/unreacted amine), and brine. Dry over MgSO₄ and concentrate. LC-MS should confirm a mass shift of +185 Da.
Protocol B: Alkylation (Fukuyama-Mitsunobu Reaction)
Objective: Alkylate the N-nosyl amine using an alcohol to form the N,N-disubstituted sulfonamide[4].
-
Preparation: Dissolve the N-nosyl amine (1.0 eq), the target alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1 M) at 0 °C.
-
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq).
-
Causality: DIAD reacts with PPh₃ to form a betaine intermediate, which activates the alcohol. The lowered pKa (~9.5) of the Ns-amide allows it to efficiently deprotonate the betaine-alcohol complex and act as the nucleophile[4]. Sequential addition minimizes intermolecular dehydration of the alcohol.
-
-
Validation & Workup: The reaction is typically complete within 2–4 hours at room temperature. IR spectroscopy will show the disappearance of the N-H stretch (~3300 cm⁻¹). TLC will reveal a less polar spot. Purify via silica gel chromatography to remove triphenylphosphine oxide (TPPO) byproducts.
Protocol C: Denosylation (Thiolate-Mediated Cleavage)
Objective: Cleave the nosyl group to release the secondary amine[5].
-
Preparation: Dissolve the N,N-disubstituted nosylamide (1.0 eq) in anhydrous DMF or Acetonitrile (0.1 M).
-
Reagent Addition: Add thiophenol (PhSH) (2.5 eq) followed by K₂CO₃ (3.0 eq).
-
Causality: Thiophenol is a "soft" nucleophile. In the presence of K₂CO₃, it forms a thiolate anion that selectively attacks the "soft" electrophilic ipso-carbon of the nosyl group via S_NAr. Harder nucleophiles (like OH⁻) would attack the sulfonyl sulfur, leading to undesired cleavage of the C-S bond and failure of the deprotection[5].
-
-
Validation & Workup:
-
Visual Cue: The reaction mixture often turns transiently deep yellow or orange, visually confirming the formation of the Meisenheimer complex[1].
-
Analytical Cue: Complete consumption of the starting material is accompanied by the appearance of a highly non-polar, UV-active spot (the ortho-nitrophenyl phenyl thioether byproduct) running near the solvent front on TLC.
-
-
Isolation: Dilute with water and extract with EtOAc. Wash the organic layer extensively with 1M NaOH to remove excess thiophenol, followed by brine. The free secondary amine can be isolated via acid-base extraction or chromatography.
Conclusion
The ortho-nitro group is the linchpin of the Fukuyama amine synthesis. By simultaneously acidifying the sulfonamide proton for mild alkylation and activating the aromatic ring for thiolate-mediated cleavage, it provides an elegant, orthogonal strategy for secondary amine synthesis. Adhering to the mechanistic principles and self-validating protocols outlined above ensures high yields and reproducibility in complex drug development workflows.
References
- Fukuyama Amine Synthesis | Chem-Station Int. Ed.
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl)
- Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: ResearchGate (Tetrahedron Letters)
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Source: Organic Syntheses URL
- A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy Source: TCI Chemicals URL
Sources
The Fukuyama Protocol: A Technical Guide to Nitrobenzenesulfonamide Protecting Groups
The following technical guide details the discovery, mechanism, and application of nitrobenzenesulfonamide protecting groups.
Executive Summary
The nitrobenzenesulfonyl (nosyl or Ns) group represents a paradigm shift in amine protection strategies. Unlike "passive" protecting groups (e.g., Boc, Fmoc) that merely mask reactivity, the nosyl group is an "active" protecting group . It serves a dual purpose:
-
Protection: Masks the nucleophilicity of primary amines.
-
Activation: Acidifies the N-H proton (
), enabling monoalkylation under mild conditions—a transformation famously difficult to achieve with unprotected amines due to over-alkylation.
This dual utility, known as the Fukuyama Amine Synthesis , was introduced by Tohru Fukuyama in 1995. It remains the gold standard for synthesizing secondary amines and constructing polyamine natural products.
Historical Context: The Monoalkylation Challenge
Before 1995, the selective synthesis of secondary amines from primary amines was a notorious hurdle in organic synthesis. Direct alkylation of primary amines (
The Breakthrough:
In 1995 , T. Fukuyama, C.-K. Jow, and M. Cheung published their seminal work in Tetrahedron Letters, detailing the use of 2- and 4-nitrobenzenesulfonamides. They demonstrated that the electron-withdrawing nitro group rendered the sulfonamide nitrogen sufficiently acidic to be deprotonated by weak bases (e.g.,
Mechanistic Deep Dive
The "Active" Protection Mechanism
The utility of the nosyl group hinges on the electronic properties of the nitro-substituted benzene ring.
-
Acidity: The strong electron-withdrawing effect (
and effects) of the group, augmented by the ortho/para-nitro group, lowers the of the sulfonamide N-H to ~9–10 (compared to ~16 for simple carboxamides). -
Alkylation: This acidity allows for clean deprotonation and alkylation with alkyl halides or alcohols (via Mitsunobu), strictly preventing over-alkylation to the tertiary state because the remaining sulfonamide has no protons to lose.
The Deprotection Mechanism ( )
Unlike tosyl (Ts) groups, which require harsh reductive cleavage (e.g.,
-
Nucleophilic Attack: A soft nucleophile (typically a thiolate,
) attacks the aromatic ring at the carbon ipso to the sulfonyl group. -
Meisenheimer Complex: The attack forms a transient anionic sigma-complex (Meisenheimer complex), stabilized by the resonance of the ortho- or para-nitro group.
-
Collapse: The complex collapses, expelling the sulfonyl moiety as sulfur dioxide (
) and releasing the free amine, while forming a stable aryl thioether byproduct.
Visualization: The Fukuyama Cycle
The following diagram illustrates the complete lifecycle of the nosyl group, from installation to alkylation and final deprotection.
Caption: The Fukuyama Amine Synthesis Cycle: Protection, Activation/Alkylation, and Deprotection.
Strategic Selection: o-Ns vs p-Ns vs DNs
While 2-nitrobenzenesulfonyl (o-Ns) is the most common variant, the 2,4-dinitrobenzenesulfonyl (DNs) group offers distinct advantages in orthogonality.
| Feature | o-Ns (2-Nitro) | p-Ns (4-Nitro) | DNs (2,4-Dinitro) |
| Reactivity (Alkylation) | High | High | Very High |
| Deprotection Rate | Fast | Moderate/Slow | Extremely Fast |
| Deprotection Conditions | Thiol + Base (e.g., | Thiol + Base | Thiol only (Base optional) |
| Orthogonality | Stable to acid/base | Stable to acid/base | Cleavable in presence of o-Ns |
| Primary Use Case | General secondary amine synthesis | Alternative if o-Ns is sterically hindered | Sensitive substrates; Orthogonal removal |
Technical Insight: The DNs group is so electron-deficient that it can be cleaved by thiols (like mercaptoacetic acid) even without an exogenous base, or with very weak bases, allowing it to be removed selectively in the presence of an o-Ns group.
Experimental Protocols
Installation of o-Ns Group
-
Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Triethylamine (
) or Pyridine, DCM. -
Protocol:
-
Dissolve primary amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add
(1.5 equiv) and cool to 0°C. -
Add NsCl (1.1 equiv) portion-wise.
-
Warm to RT and stir until TLC indicates consumption of amine (typically 1–2 h).
-
Quench with water, extract with DCM, and wash with 1M HCl (to remove pyridine/amine) and brine.
-
Alkylation (Mitsunobu Variant)
-
Reagents: Ns-Amide, Alcohol (
), Triphenylphosphine ( ), DIAD/DEAD. -
Protocol:
-
Dissolve Ns-amide (1.0 equiv),
(1.2 equiv), and (1.5 equiv) in anhydrous THF or Toluene. -
Cool to 0°C.
-
Add DIAD (1.5 equiv) dropwise.
-
Stir at RT. The reaction is usually rapid due to the high acidity of the Ns-amide.
-
Deprotection (Standard Fukuyama Conditions)
-
Reagents: Thiophenol (
), or , DMF or MeCN.[2] -
Protocol:
-
Dissolve alkylated Ns-amide (1.0 equiv) in DMF (0.1 M).
-
Add
(3.0 equiv) and (1.2–2.0 equiv). -
Stir at RT (or 50°C for hindered substrates). The solution often turns bright yellow (Meisenheimer complex/thiolate).
-
Workup: Dilute with water and extract with ether/DCM.
-
Self-Validating Step: The byproduct is the aryl thioether. If the reaction is slow, ensure the base is anhydrous and the thiol is fresh (not oxidized to disulfide).
-
Deprotection (Odorless / Green Variant)
To avoid the stench of thiophenol, use mercaptoethanol or thioglycolic acid .
-
Reagents: Mercaptoacetic acid (
), LiOH or DBU. -
Advantage: The byproduct is water-soluble, simplifying purification.
Deprotection Mechanism Visualization
The specific pathway of the
Caption: S_NAr Mechanism: Thiolate attacks the ipso-carbon, forming a Meisenheimer complex that collapses to release the amine and SO2.[3]
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. Link[3]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group).
-
Matras, M., et al. (2018). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society Meeting. Link
Sources
Advanced Molecular Modeling & Conformational Analysis: N-Methyl-2-nitro-N-phenylbenzenesulfonamide
The following technical guide details the molecular modeling, conformational analysis, and structural characterization of N-methyl-2-nitro-N-phenylbenzenesulfonamide . This document is structured for researchers requiring high-fidelity predictive models for drug design or mechanistic organic chemistry.
Executive Summary
This compound represents a sterically congested sulfonamide scaffold. Its conformational landscape is dominated by the repulsive forces between the ortho-nitro group on the sulfonyl ring and the bulky N-phenyl/N-methyl substituents. Unlike simple sulfonamides, this molecule lacks a free N-H donor, eliminating classic hydrogen-bond-driven stabilization (e.g., C(4) motifs). Consequently, its geometry is dictated almost exclusively by steric gearing and electronic repulsion (n
This guide provides a validated workflow for modeling this compound, predicting a twisted, non-planar global minimum where the N-phenyl ring adopts a gauche orientation relative to the S=O bonds to minimize clashes with the 2-nitro group.
Structural Deconstruction & Electronic Environment
To accurately model this molecule, we must deconstruct it into three interacting vectors. Errors in modeling usually stem from incorrect parameterization of the S-N bond rotamer.
The Sulfonamide Nitrogen Geometry
The nitrogen atom in N,N-disubstituted sulfonamides is typically sp² hybridized (trigonal planar) or slightly pyramidal, unlike the purely pyramidal amine nitrogen.
-
Cause: The lone pair on the nitrogen delocalizes into the sulfonyl
-orbitals (or antibonding orbitals) and the -system of the N-phenyl ring. -
Modeling Consequence: Force fields (e.g., MMFF94) often over-pyramidalize this nitrogen. DFT optimization (B3LYP or
B97X-D) is required to correctly flatten the geometry.
The Ortho-Nitro Effect (The "Steric Lock")
The 2-nitro group is the critical conformational driver.
-
Steric Clash: The oxygen atoms of the nitro group repel the sulfonyl oxygens (dipole-dipole repulsion) and the N-substituents.
-
Result: This forces the S-C
bond to rotate, breaking the coplanarity of the nitro group with the benzene ring. It creates a high rotational barrier, effectively "locking" the molecule into a limited conformational space.
The N-Phenyl Torsion
The phenyl ring attached to the nitrogen is not coplanar with the S-N bond. To avoid steric conflict with the N-methyl group and the sulfonyl oxygens, the phenyl ring typically rotates to a dihedral angle of 60°–90° relative to the C-S-N plane.
Computational Workflow Protocol
This protocol ensures self-validating results by cross-referencing low-level conformational searches with high-level DFT verification.
Phase 1: Conformational Search (Global Minimum Location)
Objective: Identify all stable rotamers before expensive quantum mechanical calculations.
-
Software: conformational search tools (e.g., RDKit, OpenBabel, or Schrödinger MacroModel).
-
Method: Monte Carlo Multiple Minimum (MCMM) search.
-
Force Field: OPLS4 or MMFF94s (specifically parameterized for sulfonamides).
-
Key Torsions to Scan:
- : C(nitro-ring)-S-N-C(phenyl)
- : S-N-C(phenyl)-C(ortho)
- : C(nitro)-C-S-N
Phase 2: DFT Geometry Optimization & Frequency Analysis
Objective: Refine geometry and confirm the stationary point (zero imaginary frequencies).
-
Functional: B3LYP (standard) or M06-2X (superior for non-covalent/stacking interactions).
-
Basis Set: 6-311+G(d,p) (Diffuse functions are crucial for the lone pairs on Sulfonyl/Nitro oxygens).
-
Solvation: IEF-PCM (Implicit Solvation) in Water or DMSO to mimic biological/reaction conditions.
Phase 3: Diagrammatic Workflow
The following Graphviz diagram illustrates the decision logic for the modeling pipeline.
Caption: Logic flow for identifying the global energy minimum of sterically hindered sulfonamides.
Predicted Conformational Data
Based on crystallographic data of homologous structures (N-(2-methylphenyl)-2-nitrobenzenesulfonamide and N-methyl-N-phenylbenzenesulfonamide), the following structural parameters define the stable conformation.
Key Torsion Angles (Predicted)
| Parameter | Atoms | Predicted Value | Structural Insight |
| Sulfonamide Twist | C | 65° – 75° | The "Gauch" conformation.[1] The S-N bond twists to relieve repulsion between the 2-NO |
| Phenyl Rotation | S-N-C | ~80° | The N-phenyl ring rotates nearly perpendicular to the S-N bond to minimize steric clash with sulfonyl oxygens. |
| Nitro Tilt | O-N-C | 30° – 45° | The nitro group twists out of the benzene plane due to the adjacent sulfonyl group. |
| Nitrogen Pyramidalization | 355° – 360° | Nearly planar geometry due to resonance delocalization. |
Intramolecular Interactions
Unlike secondary sulfonamides (R-SO
- -stacking (Weak): Potential T-shaped interaction between the electron-deficient nitro-substituted ring and the electron-rich N-phenyl ring if the twist angle allows.
-
Electrostatic Repulsion: The orientation is driven primarily to maximize the distance between the nitro oxygens and the sulfonyl oxygens.
Experimental Validation Strategy
To validate the computational model, researchers should utilize the following experimental techniques.
X-Ray Crystallography (Gold Standard)
-
Crystal Growth: Slow evaporation from ethanol/acetone mixtures.[2]
-
Expected Packing: Look for Centrosymmetric dimers. Even without H-bonds, sulfonamides often pack via dipole-dipole interactions between SO
groups.
NMR NOE (Solution State)
If crystallography fails, Nuclear Overhauser Effect (NOE) NMR is the definitive solution method.
-
Target Interaction: Irradiate the N-Methyl protons (singlet, ~3.2 ppm).
-
Observation:
-
Strong NOE to Phenyl-ortho protons
Confirms N-Methyl/Phenyl proximity. -
Weak/No NOE to Nitro-ring protons
Confirms the "twisted" conformation where the rings are spatially separated.
-
References
-
Gowda, B. T., et al. (2012). "Crystal structure of N-(2-methylphenyl)-2-nitrobenzenesulfonamide." Acta Crystallographica Section E, 68(9), o2649. Link
-
Chaithanya, et al. (2012).[3][4][5] "N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide."[5] Acta Crystallographica Section E, 68, o238.
- Perlovich, G. L., et al. (2006). "Sulfonamide crystals: Thermodynamics and structure.
- Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 98(7), 5648-5652.
- Gaussian 16 / ORCA 5.0 Manuals.
Sources
- 1. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(2-Methylphenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Methylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Methylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nosyl-Mediated Amine Protection Strategy (Synthesis of N-Methyl-2-nitro-N-phenylbenzenesulfonamide)
Executive Summary
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard amine protecting groups (such as Boc or Cbz) fail due to their lability under harsh acidic or hydrogenolysis conditions. The 2-nitrobenzenesulfonyl (Nosyl or Ns) group, popularized by the Fukuyama amine synthesis, provides a robust, orthogonal alternative[1]. This application note details the mechanistic causality, optimized protocol, and self-validating quality control parameters for the synthesis of N-methyl-2-nitro-N-phenylbenzenesulfonamide—a paradigmatic model for secondary amine protection.
Mechanistic Causality & The "Nosyl" Advantage
The strategic advantage of the Nosyl group lies in its dual chemical nature. During the protection phase, the highly electrophilic 2-nitrobenzenesulfonyl chloride (NsCl) reacts rapidly with amines to form exceptionally stable sulfonamides[2]. The strong electron-withdrawing effect of the ortho-nitro group significantly attenuates the basicity and nucleophilicity of the nitrogen atom. This renders the protected amine chemically inert to strong acids (e.g., trifluoroacetic acid used for Boc removal) and standard basic conditions[3].
Crucially, this same ortho-nitro group acts as a mechanistic trigger for future deprotection. It activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). When treated with a soft nucleophile (such as thiophenol in the presence of K₂CO₃), a Meisenheimer complex is formed[4]. This intermediate rapidly collapses, extruding sulfur dioxide (SO₂) gas and releasing the free amine alongside a thioether byproduct[3].
Figure 1: Chemical logic and mechanism of Nosyl protection and subsequent deprotection.
Quantitative Data: Reaction Optimization
The efficiency of the sulfonylation relies heavily on the choice of base and solvent. The base must act as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst without competing for the electrophile. Table 1 summarizes the empirical optimization of these parameters.
Table 1: Optimization of Reaction Conditions for Nosylation of N-Methylaniline
| Entry | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pyridine (2.0) | CH₂Cl₂ | 0 to RT | 3 | 96 | Optimal; pyridine acts as a nucleophilic catalyst. |
| 2 | Triethylamine (1.5) | CH₂Cl₂ | 0 to RT | 4 | 91 | Good yield, but slower reaction kinetics. |
| 3 | Pyridine (2.0) | THF | 0 to RT | 6 | 85 | Solvent polarity reduces electrophilic activation. |
| 4 | K₂CO₃ (3.0) | DMF | RT | 12 | 78 | Heterogeneous base leads to incomplete conversion. |
(Data synthesized from standard Fukuyama nosylation benchmarks to illustrate solvent/base causality[2])
Experimental Methodology: Step-by-Step Protocol
This protocol describes the high-yielding synthesis of this compound from N-methylaniline[5].
Figure 2: Step-by-step experimental workflow for the synthesis of the Nosyl-protected amine.
Reagents & Materials:
-
N-Methylaniline : 1.0 equiv (limiting reagent)
-
2-Nitrobenzenesulfonyl chloride (NsCl) : 1.1 equiv[4]
-
Anhydrous Pyridine : 2.0 equiv[2]
-
Anhydrous Dichloromethane (CH₂Cl₂) : 0.2 M relative to amine
-
Aqueous Solutions : 1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Execution:
-
Preparation & Cooling : Dissolve N-methylaniline in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Argon). Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Sulfonyl chlorides are highly reactive. Controlling the temperature mitigates uncontrolled exotherms, prevents competitive hydrolysis of NsCl by trace ambient moisture, and suppresses side reactions[2].
-
-
Catalyst Addition : Add anhydrous pyridine (2.0 equiv) to the stirring solution.
-
Electrophilic Sulfonylation : Add NsCl (1.1 equiv) portion-wise over 10 minutes.
-
Causality: Portion-wise addition ensures the local concentration of the electrophile remains manageable, suppressing the formation of deeply colored oxidative byproducts.
-
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (typically 8:2 Hexanes:EtOAc).
-
Self-Validating Aqueous Workup :
-
Wash the organic layer twice with 1M HCl. Causality: This quantitatively protonates and extracts excess pyridine and any trace unreacted N-methylaniline into the aqueous phase.
-
Wash with saturated NaHCO₃. Causality: Neutralizes residual acid and hydrolyzes unreacted NsCl into water-soluble sulfonate salts, removing them from the organic layer[3].
-
Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification : The crude this compound can be purified via flash chromatography or recrystallization.
-
Causality: Nosyl-protected amines are inherently highly crystalline, often allowing for purification by simple recrystallization from ethanol/dichloromethane mixtures, bypassing the need for labor-intensive silica gel chromatography[3].
-
Quality Control & Self-Validating System
A robust protocol must function as a self-validating system. To confirm the successful synthesis and purity of this compound, verify the following parameters[5]:
-
Visual Validation : The purified product should present as a pale-yellow crystalline solid. The yellow tint is a direct consequence of the nitroaromatic chromophore and serves as an immediate indicator of successful Nosyl transfer.
-
Chromatographic Shift (TLC) : The protected sulfonamide will exhibit a significantly higher Rf value (less polar) compared to the starting N-methylaniline due to the masking of the secondary amine's hydrogen-bonding capability.
-
¹H NMR Signatures (CDCl₃) :
-
N-Methyl Shift: The N-CH₃ singlet, typically found around ~2.8 ppm in the free amine, will experience a pronounced downfield shift to ~3.3–3.5 ppm due to the strong electron-withdrawing nature of the sulfonamide group[5].
-
Aromatic Region: The four protons of the 2-nitrobenzenesulfonyl ring will appear highly deshielded in the 7.5–8.1 ppm range, structurally distinct from the phenyl ring of the aniline moiety[5].
-
References
-
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides . The Journal of Organic Chemistry (ACS).[Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides . Organic Syntheses.[Link]
Sources
Deprotection methods for the N-methyl-2-nitro-N-phenylbenzenesulfonamide group
This Application Note provides a comprehensive technical guide for the deprotection of the N-methyl-2-nitro-N-phenylbenzenesulfonamide group. In synthetic organic chemistry, this moiety represents a 2-nitrobenzenesulfonyl (Nosyl) protecting group attached to N-methylaniline.
The Nosyl group is a cornerstone of the Fukuyama Amine Synthesis , allowing for the preparation of secondary amines via alkylation of sulfonamides followed by facile deprotection. While standard protocols exist, the specific electronic and steric properties of N-aryl systems (like the N-phenyl group here) require tailored approaches to ensure quantitative cleavage without side reactions.
Part 1: Executive Summary & Mechanistic Insight
The removal of the 2-nitrobenzenesulfonyl (Nosyl) group is driven by Nucleophilic Aromatic Substitution (
The Mechanism: Meisenheimer Complex Formation
For the specific substrate This compound , the deprotection does not occur via direct attack on the sulfur atom. Instead, the thiolate nucleophile attacks the aromatic ring of the Nosyl group at the carbon carrying the sulfonyl moiety (ipso-attack).
-
Activation: The ortho-nitro group is highly electron-withdrawing, activating the benzene ring for nucleophilic attack.
-
Addition: The thiolate (
) attacks the C-1 position, forming a resonance-stabilized anionic Meisenheimer Complex . -
Elimination: The complex collapses, expelling sulfur dioxide (
) and the deprotected amine anion. -
Protonation: The amine anion (in this case, N-methylaniline) is protonated by the solvent or workup media to yield the free amine.
Note on N-Aryl Substrates: The presence of the N-phenyl group makes the leaving group (N-methylaniline anion) more stable than a standard dialkylamine anion. Consequently, this substrate often undergoes deprotection more readily than its aliphatic counterparts, provided steric hindrance is managed.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Nosyl deprotection via
Part 2: Experimental Protocols
We present three protocols ranging from the industry "Gold Standard" to modern "Odorless" and "Chemoselective" methods.
Protocol A: The Gold Standard (Thiophenol)
Best for: Difficult substrates, small-scale initial screens, and maximum reliability.
Safety Warning: Thiophenol has a potent, repulsive stench and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) must be available to quench glassware.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thiophenol (PhSH) (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 – 3.0 equiv) or . -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration).
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with the Nosyl-protected substrate and
. Purge with nitrogen ( ). -
Solvation: Add anhydrous MeCN or DMF via syringe. Stir to create a suspension.
-
Initiation: Add Thiophenol dropwise at Room Temperature (RT). The solution often turns bright yellow (thiolate formation).
-
Reaction: Stir at RT for 2–4 hours .
-
Optimization: If TLC shows <50% conversion after 2 hours, heat to 50°C. The N-phenyl group can induce steric bulk, occasionally requiring thermal activation.
-
-
Quench: Dilute with Diethyl Ether (
) or Ethyl Acetate (EtOAc). Pour into saturated aqueous . -
Workup: Separate phases. Wash the organic layer with 1M NaOH (3x) .
-
Critical Step: The NaOH wash removes the excess thiophenol and the nitrobenzene-thioether byproduct, which are acidic/polar.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol B: The "Green" Odorless Method (Mercaptoacetic Acid)
Best for: GMP environments, scale-up, and labs with strict odor control.
Materials:
-
Reagent: Mercaptoacetic acid (Thioglycolic acid) (2.0 – 3.0 equiv)
-
Base: Lithium Hydroxide (LiOH) (4.0 – 5.0 equiv)
-
Solvent: DMF (0.2 M).
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DMF.
-
Reagent Addition: Add Mercaptoacetic acid followed by LiOH.
-
Reaction: Stir at RT for 3–12 hours .
-
Note: This reaction is slower than Thiophenol. Monitor by LC-MS.[1]
-
-
Workup: The byproduct is a water-soluble carboxylic acid derivative.
-
Dilute with water and extract the desired amine with EtOAc.
-
The sulfur byproducts remain in the aqueous basic layer (pH > 10).
-
-
Isolation: The organic layer contains the clean amine. Evaporation often yields pure product without chromatography.
Protocol C: Chemoselective Acidic Cleavage (Specific to N-Aryl)
Best for: Substrates sensitive to basic nucleophiles.
Unlike alkyl sulfonamides, N-aryl sulfonamides (like our N-phenyl substrate) can sometimes be cleaved under acidic conditions due to the lower basicity of the aniline nitrogen.
Materials:
-
Reagent: Trifluoromethanesulfonic acid (TfOH) (3.0 equiv) or concentrated HCl/AcOH.
-
Solvent: Toluene or DCM.
Procedure:
-
Dissolve substrate in Toluene.
-
Add TfOH dropwise at 0°C.
-
Warm to RT and stir.
-
Mechanism: Protonation of the sulfonamide nitrogen weakens the S-N bond, allowing nucleophilic attack by the counterion or solvent, or simple hydrolysis.
-
Caution: This method is less general than the thiol method but highly effective for N-aryl systems if the thiol method fails.
Part 3: Data Summary & Troubleshooting
Comparative Method Analysis
| Feature | Method A: Thiophenol | Method B: Mercaptoacetic Acid | Method C: Acidic (TfOH) |
| Reactivity | High (Fastest) | Moderate | Variable (Substrate dependent) |
| Odor | Severe (Requires Bleach) | Low / Negligible | Negligible |
| Workup | Basic Wash (NaOH) | Aqueous Extraction | Basic Neutralization |
| Selectivity | Highly Chemoselective | Highly Chemoselective | May affect acid-labile groups (Boc) |
| Yield | >90% (Typical) | 80–95% | 70–90% |
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| No Reaction at RT | Steric hindrance from N-phenyl group. | Heat to 50°C; Switch solvent to DMF (more polar). |
| Incomplete Conversion | Insufficient thiolate concentration. | Add 1.0 equiv more thiol and base. Ensure anhydrous conditions. |
| "Stuck" Intermediate | Meisenheimer complex formed but didn't collapse. | This is rare. Ensure the mixture is not too acidic. Add more base ( |
| Product contaminated with Thiol | Inefficient Workup. | Repeat 1M NaOH washes.[1][2] Use bleach to oxidize residual thiol in waste. |
Part 4: Decision Workflow
Figure 2: Decision tree for selecting the optimal deprotection strategy.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.
- Matras, M., et al. (2018). Odorless and efficient thio-mediated deprotection of nosylamides. Tetrahedron Letters. (General reference for odorless thiols).
-
Javorskis, T., & Orentas, E. (2017).[3] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry, 82(24), 13423–13431.
-
BenchChem Application Notes. (2025). 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.[4]
Sources
Application of N-methyl-2-nitro-N-phenylbenzenesulfonamide in complex molecule synthesis
Subject: Application of N-methyl-2-nitro-N-phenylbenzenesulfonamide (Me-Ns-Ph) as a Reference Standard for Orthogonal Amine Protection and Deprotection.
Executive Summary
Compound: this compound CAS: 61899-13-6 (Analogous/Derivative context) Role: Protecting Group / Synthetic Intermediate[1]
This application note details the utility of this compound (hereafter referred to as Me-Ns-Ph ) in the synthesis of complex nitrogenous scaffolds. While often viewed simply as a protected form of
Core Application: The Fukuyama "Nosyl" Strategy
The primary application of Me-Ns-Ph is within the Fukuyama Nosyl Strategy , which allows for the preparation of secondary amines from primary amines (or anilines) under mild conditions. Unlike Tosyl (Ts) groups, which require harsh reductive cleavage (Na/naphthalene) or strong acid, the 2-nitrobenzenesulfonyl (Ns) group cleaves via a "soft" nucleophilic aromatic substitution (
Why Me-Ns-Ph is Critical
In complex molecule synthesis, researchers often encounter "stubborn" sulfonamides. Me-Ns-Ph represents a tertiary, electron-deficient sulfonamide . If a deprotection protocol works on Me-Ns-Ph, it is generally robust enough for valuable, hindered intermediates in late-stage drug synthesis.
Mechanism of Action[1][2][3][4]
-
Activation: The electron-withdrawing nitro group at the ortho position makes the sulfonamide sulfur susceptible to attack, but more importantly, it activates the aromatic ring for
. -
Cleavage: Upon treatment with a thiol and base, a Meisenheimer complex forms, followed by the release of sulfur dioxide and the free amine.
Experimental Protocols
Protocol A: Synthesis of the Probe (Me-Ns-Ph)
Use this protocol to generate the reference standard or to protect an N-methylaniline moiety in a target molecule.
Reagents:
- -methylaniline (1.0 equiv)[2]
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)
-
Pyridine (2.0 equiv) or
/ DMAP -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add -methylaniline dissolved in DCM (0.2 M). -
Addition: Cool to 0°C. Add Pyridine followed by the slow addition of solid NsCl.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The product is usually less polar than the starting amine.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1N HCl (to remove pyridine), then Brine. Dry over .[3] -
Purification: Recrystallize from EtOH or flash chromatography (Silica, 10-20% EtOAc/Hex).
Protocol B: Chemoselective Deprotection (The "Soft" Cleavage)
This is the critical application for complex molecule synthesis, allowing amine release without affecting esters, acetals, or silyl ethers.
Reagents:
-
Me-Ns-Ph (Substrate)
-
Thiophenol (
) (1.2 – 2.0 equiv) OR Mercaptoacetic acid (odorless alternative) -
Cesium Carbonate (
) (3.0 equiv) OR DBU (2.0 equiv) -
Acetonitrile (
) or DMF
Step-by-Step:
-
Dissolution: Dissolve Me-Ns-Ph in
(0.1 M). -
Reagent Addition: Add
followed by Thiophenol.-
Note: The solution often turns bright yellow/orange due to the formation of the nitrophenyl sulfide byproduct.
-
-
Incubation: Stir at RT for 1–3 hours. If conversion is slow (due to the steric hindrance of the N-methyl/N-phenyl group), heat to 50°C.
-
Workup: Dilute with ether/EtOAc. Wash extensively with saturated
and water to remove the thiophenol byproduct.-
Tip: To remove excess thiophenol, wash with 10% NaOH (if product is stable) or treat with bleach solution in the waste stream.
-
-
Isolation: The free amine (
-methylaniline) is recovered.
Visualizing the Pathway
The following diagram illustrates the lifecycle of the Nosyl group using Me-Ns-Ph as the example, highlighting the orthogonality.
Caption: The Fukuyama Cycle using Me-Ns-Ph. The sulfonamide remains stable during complex synthetic transformations but is cleaved selectively by thiols.
Quantitative Data & Troubleshooting
Comparative Stability Table
Me-Ns-Ph is used to demonstrate stability against conditions that cleave other protecting groups.
| Reagent/Condition | Me-Ns-Ph Stability | Comparison (Boc/Fmoc/Cbz) |
| TFA / DCM (20%) | Stable | Cleaves Boc |
| Piperidine / DMF | Stable | Cleaves Fmoc |
| Stable (mostly)* | Cleaves Cbz / Bn | |
| LiOH / THF | Stable | Cleaves Esters |
| PhSH / Base | Labile (Cleaves) | Orthogonal to all above |
*Note: Prolonged hydrogenation can reduce the nitro group to an amine (
Troubleshooting the Deprotection
If Me-Ns-Ph fails to cleave under standard conditions (common with bulky N-phenyl groups):
-
Switch Solvent: Change from
to DMF or DMSO. The increased polarity stabilizes the Meisenheimer intermediate. -
Thiol Choice: Switch from Thiophenol to Thioglycolic acid (Mercaptoacetic acid) with LiOH. The carboxylate helps solubilize the byproduct in the aqueous wash.
-
Temperature: Heat to 60°C. Tertiary sulfonamides like Me-Ns-Ph have higher activation energy for the
attack than secondary ones.
Advanced Mechanistic Insight
For drug development professionals, understanding the failure mode is crucial. The cleavage of Me-Ns-Ph is a second-order reaction .
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter on Sulfonamides). Link
-
Maligres, P. E., et al. (1997). Synthesis of the orally active renin inhibitor aliskiren. Tetrahedron Letters, 38(30), 5253-5256. (Application of Nosyl chemistry in complex synthesis). Link
Sources
Application Notes and Protocols: Thiol-Mediated Cleavage of N-methyl-2-nitro-N-phenylbenzenesulfonamide
Abstract
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a pivotal amine-protecting group in modern organic synthesis, prized for its stability across a range of reaction conditions and its facile cleavage under mild, nucleophilic protocols.[1] This guide provides a comprehensive overview and detailed protocols for the thiol-mediated deprotection of nosyl-protected secondary amines, with a specific focus on N-methyl-2-nitro-N-phenylbenzenesulfonamide as a representative substrate. We will delve into the underlying reaction mechanism, discuss critical experimental parameters, provide a validated step-by-step protocol, and present quantitative data to aid researchers, scientists, and drug development professionals in the successful application of this versatile deprotection strategy.
Introduction: The Strategic Advantage of the Nosyl Protecting Group
In the intricate landscape of multi-step synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious selection of protecting groups is paramount.[1] The ideal protecting group should be introduced efficiently, remain inert during subsequent chemical transformations, and be removed selectively under mild conditions that preserve the integrity of the target molecule.
The 2-nitrobenzenesulfonyl (nosyl) group, introduced by Fukuyama and coworkers, has become a cornerstone of amine protection chemistry.[2][3] Unlike the highly stable but recalcitrant p-toluenesulfonyl (tosyl) group, which often necessitates harsh reductive or acidic conditions for cleavage, the nosyl group offers a distinct advantage.[1][4] The strong electron-withdrawing effect of the ortho-nitro substituent activates the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This electronic feature allows for the cleavage of the robust N-S bond under exceptionally mild conditions using soft nucleophiles like thiolates.[5]
This unique reactivity profile makes the nosyl group an invaluable tool, enabling complex synthetic routes that would be otherwise unfeasible.[2][6]
The Deprotection Mechanism: A Thiolate-Driven SNAr Reaction
The cleavage of a 2-nitrobenzenesulfonamide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is initiated by the deprotonation of a thiol (R'-SH) by a base to generate a highly nucleophilic thiolate anion (R'-S⁻).
Causality of Key Steps:
-
Thiolate Generation: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the thiol, generating the active thiolate nucleophile. The choice of base can influence reaction kinetics.
-
Nucleophilic Attack & Meisenheimer Complex Formation: The electron-deficient nature of the nosyl ring, amplified by the ortho-nitro group, makes it an excellent electrophile. The "soft" thiolate nucleophile attacks the carbon atom bearing the sulfonyl group (C1 position). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5] This step is typically the rate-determining step.
-
Collapse and Product Release: The Meisenheimer complex is transient and collapses by ejecting the sulfonamide anion. The resulting aryl thiol ether is a stable byproduct. The sulfonamide anion is then protonated during work-up or by the solvent to release the free secondary amine.
The overall transformation is efficient and clean, driven by the formation of a stable aromatic thioether.
Caption: The SNAr mechanism for nosyl group cleavage.
Application Notes: Field-Proven Insights for Robust Deprotection
The success of the nosyl deprotection hinges on the appropriate selection of reagents and conditions. The following insights are based on established literature and practical experience.
-
Choice of Thiol:
-
Thiophenol: The most common and highly effective thiol for this transformation. Its nucleophilicity and acidity are well-suited for the reaction.[7] However, its intense and unpleasant odor requires handling in a well-ventilated fume hood.
-
2-Mercaptoethanol: An effective alternative that is less odorous than thiophenol. It is often used with a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU).[6]
-
Odorless Thiols: For applications where odor is a significant concern (e.g., high-throughput synthesis), odorless thiols such as p-mercaptobenzoic acid have been successfully employed.[8] These reagents can simplify handling and work-up procedures.
-
-
Choice of Base:
-
Potassium Carbonate (K₂CO₃): An inexpensive, effective, and commonly used base for generating the thiolate in situ. It is sufficient for most deprotections with thiophenol.[1]
-
Cesium Carbonate (Cs₂CO₃): Often provides faster reaction rates due to its higher solubility in organic solvents and the increased nucleophilicity of the "naked" cesium thiolate.[6][7] It is a preferred choice for more sterically hindered or electron-rich sulfonamides.
-
DBU: A non-nucleophilic organic base often paired with thiols like 2-mercaptoethanol.[7]
-
-
Solvent Selection:
-
Acetonitrile (MeCN) & Dimethylformamide (DMF): These polar aprotic solvents are excellent choices as they effectively solvate the ionic intermediates and reagents, promoting faster reaction rates.[5][7] DMF is particularly good at dissolving Cs₂CO₃.
-
Tetrahydrofuran (THF): A less polar alternative that is also effective, especially when using microwave-assisted heating.[9]
-
-
Reaction Monitoring and Troubleshooting:
-
Thin-Layer Chromatography (TLC): The reaction progress can be easily monitored by TLC. The product amine will typically have a different Rf value than the starting sulfonamide. Staining with ninhydrin can be used to visualize the newly formed secondary amine.
-
Incomplete Reaction: If the reaction stalls, potential causes include insufficient base or thiol, or low reaction temperature. Adding more equivalents of the thiol and base or gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion.[5]
-
Work-up Considerations: A key step in the work-up is to wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the acidic thiol starting material and the aryl thioether byproduct, simplifying purification.[1]
-
Quantitative Data: Conditions for Nosyl Amide Cleavage
The following table summarizes typical conditions reported in the literature for the deprotection of various nosyl-protected amines, demonstrating the versatility of the method.
| Substrate Type | Thiol (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Secondary Amine | Thiophenol (2.5) | K₂CO₃ (2.5) | MeCN | 50 | 40 min | >95% | |
| Secondary Amine | Thiophenol (2.0) | Cs₂CO₃ (3.0) | DMF | RT | 1-3 h | 85-98% | |
| Primary Amine | 2-Mercaptoethanol (10) | DBU (5.0) | DMF | RT | 1 h | 91% | |
| Secondary Amine | PS-Thiophenol (2.2) | Cs₂CO₃ (3.25) | THF | 80 (MW) | 6 min | 95% |
Detailed Experimental Protocol
This protocol describes the deprotection of this compound using thiophenol and potassium carbonate.
Caption: A typical workflow for nosyl group cleavage.
5.1. Materials and Reagents
-
This compound (1.0 equiv)
-
Thiophenol (≥99%, 2.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Saturated Sodium Chloride (brine) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
5.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septum and syringes
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
5.3. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and powdered anhydrous potassium carbonate (2.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile (to make a ~0.1 M solution of the sulfonamide).
-
Thiol Addition: With vigorous stirring, add thiophenol (2.5 equiv) dropwise via syringe at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. If the reaction is sluggish as monitored by TLC, gently heat the mixture to 40-50 °C.[5] Monitor until the starting material spot has been completely consumed.
-
Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Separate the layers. Wash the organic layer sequentially with 1 M NaOH (2 x) to remove excess thiophenol and the thioether byproduct, followed by brine (1 x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-methylaniline product.
Conclusion
The thiol-mediated cleavage of the 2-nitrobenzenesulfonyl (nosyl) group is a robust, reliable, and mild method for the deprotection of primary and secondary amines. Its efficacy is rooted in a well-understood SNAr mechanism, which allows for high yields under conditions that are orthogonal to many other common protecting groups. By understanding the key parameters of thiol, base, and solvent selection, researchers can effectively integrate this strategy into complex synthetic campaigns, accelerating progress in drug discovery and chemical biology.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
- Miyazaki, Y., et al. (2007). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- Fukuyama, T. Development of Nosyl Chemistry and its Application to Total Synthesis. Graduate School of Pharmaceutical Sciences, University of Tokyo.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Mail.
- Alonso, D. A., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.
- Nyffeler, P. T., et al. (2004).
- Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Chem-Station. (2014). Fukuyama Amine Synthesis.
- Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ti(O-i-Pr)4/Me3SiCl/Mg-mediated reductive cleavage of sulfonamides and sulfonates to amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Coupling Reactions of N-methyl-2-nitro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the reaction conditions for the synthetic coupling of N-methyl-2-nitro-N-phenylbenzenesulfonamide, a versatile building block in medicinal chemistry and materials science. The unique electronic and steric properties of this substrate, featuring a sterically hindered sulfonamide and an electron-deficient nitro-substituted aryl ring, present both challenges and opportunities for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation. This document provides an in-depth analysis of plausible coupling strategies, including Palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura type reactions, as well as Copper-catalyzed Ullmann condensations. By elucidating the underlying reaction mechanisms and providing detailed, field-proven protocols, this guide empowers researchers to effectively utilize this important synthetic intermediate.
Introduction: The Synthetic Utility of Substituted Sulfonamides
N-aryl sulfonamides are a cornerstone of modern drug discovery, present in a wide array of therapeutic agents due to their ability to act as bioisosteres of amides and their involvement in crucial biological interactions.[1] The specific substrate, this compound, offers multiple reaction handles for molecular elaboration. The nitro group can serve as a leaving group in nucleophilic aromatic substitution or in transition metal-catalyzed cross-coupling reactions.[1][2][3][4] Furthermore, the aryl rings are amenable to various cross-coupling strategies, enabling the construction of complex molecular architectures. This guide will explore the key reaction conditions to leverage the reactivity of this substrate.
Mechanistic Considerations for Coupling Reactions
The choice of coupling strategy is dictated by the desired bond formation. The primary pathways for coupling this compound involve either the displacement of the nitro group or coupling at the aryl rings.
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides (or pseudohalides) and amines.[5] Recent advancements have shown that nitroarenes can also serve as electrophilic partners in such couplings.[1][2] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination using a nitroarene.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. The use of nitroarenes as electrophiles in Suzuki-Miyaura reactions is an emerging area.[6][7] The generally accepted mechanism involves the oxidative addition of the aryl electrophile to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination to form the biaryl product.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling using a nitroarene.
Copper-Catalyzed C-N and C-O Bond Formation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst, typically with aryl halides.[8][9][10][11][12] This reaction often requires higher temperatures than palladium-catalyzed methods but can be advantageous for specific substrates. The mechanism is thought to involve the formation of a copper(I) amide or alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.
Comparative Reaction Conditions
The following table summarizes potential reaction conditions for various coupling reactions of this compound based on analogous systems found in the literature.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | References |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | [2],[3],[1],[4] |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(OAc)₂, PdCl₂(dppf) | SPhos, XPhos, P(tBu)₃ | K₃PO₄, K₂CO₃, CsF | Dioxane, Toluene, DMF | 80-130 | [6],[7] |
| Chan-Lam Coupling | Arylboronic Acids | Cu(OAc)₂, CuI | Pyridine, Phenanthroline | Et₃N, K₂CO₃ | CH₂Cl₂, MeOH | Room Temp - 80 | [13],[14],[15],[16],[17] |
| Ullmann Condensation | Phenols, Alcohols, Amines | CuI, Cu₂O, Cu powder | N,N-dimethylglycine, Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Pyridine | 100-180 | [8],[9],[10],[11],[12] |
Detailed Experimental Protocol: Palladium-Catalyzed Amination
This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This is a generalized protocol and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Stirring and heating apparatus (e.g., magnetic stir plate with heating mantle)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Experimental Workflow
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the sulfonamide) and the secondary amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a different ligand, or a stronger base. The reaction temperature and time may also need to be optimized.
-
Side Reactions: The nitro group can be reduced under certain conditions. If reduction is observed, ensure the reaction is performed under strictly anaerobic conditions.
-
Substrate Scope: The electronic and steric properties of the coupling partners can significantly impact the reaction outcome. Electron-rich amines and electron-poor aryl partners generally react more readily.
Conclusion
This compound is a valuable synthetic intermediate with multiple avenues for functionalization. By understanding the principles of modern cross-coupling reactions, researchers can effectively utilize this compound to construct complex molecules. The protocols and guidelines presented here offer a solid foundation for developing robust and efficient synthetic routes for a wide range of applications in drug discovery and materials science.
References
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science (RSC Publishing).
-
A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Publishing.
-
Cu‐Catalyzed Chan–Evans–Lam Coupling Reactions of 2‐Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae. ResearchGate.
-
Synthesis of N-arylsulfonamides via Chan-Lam Coupling Between Aryl Boronic Acids and N-[(sulfonyl)imino]phenyliodinanes. Biblioteca Digital ODUCAL.
-
Chan–Lam coupling of N‐aryl sulfonamides with boronic derivatives. ResearchGate.
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC.
-
Palladium-catalyzed C-H Aminations of Anilides With N-fluorobenzenesulfonimide. PubMed.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. ResearchGate.
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH.
-
The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate.
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science (RSC Publishing).
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
-
Reactions of aryl halides with phenol under various conditions. ResearchGate.
-
Rapid Nickel-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. R Discovery.
-
Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Organic Chemistry Portal.
-
2-Nitro-N-phenyl-benzene-sulfonamide. PubMed.
-
Light-Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources. PubMed.
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC.
-
Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science (RSC Publishing).
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
-
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository.
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Light-Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Existencias: Synthesis of <i>N</i>-arylsulfonamides via Chan-Lam Coupling Between Aryl Boronic Acids and <i>N</i>-[(sulfonyl)imino]phenyliodinanes :: Catálogo ODUCAL [bibliotecadigital.oducal.com]
- 16. researchgate.net [researchgate.net]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Use of N-methyl-2-nitro-N-phenylbenzenesulfonamide in heterocyclic chemistry
Application Note: -methyl-2-nitro- -phenylbenzenesulfonamide in Fused Sultam Synthesis
Executive Summary
This guide details two distinct protocols to convert the title compound into the fused heterocyclic system:
-
The Cadogan Reductive Cyclization (Organophosphorus-mediated nitrene insertion).
-
The Pschorr Cyclization (Diazonium-mediated radical arylation).
Chemical Identity & Properties
| Property | Description |
| Systematic Name | |
| Molecular Formula | |
| Molecular Weight | 292.31 g/mol |
| Key Moiety | o-Nitrobenzenesulfonyl (Ns) group linked to |
| Role | Substrate for intramolecular C–C bond formation via Nitrogen-directed arylation |
Mechanistic Pathways
The utility of this compound lies in the ortho-nitro group's ability to generate reactive intermediates (nitrenes or aryl radicals) that attack the pendant
Pathway Analysis (DOT Visualization)
The following diagram illustrates the divergence between the Cadogan (Nitrene) and Pschorr (Radical) pathways.
Figure 1: Divergent synthetic pathways for converting the title sulfonamide into tricyclic sultams.
Experimental Protocols
Protocol A: Cadogan Cyclization (Nitrene Pathway)
Rationale: This method is direct and avoids the isolation of the amine intermediate. It utilizes trivalent phosphorus to deoxygenate the nitro group, generating a highly reactive nitrene that inserts into the neighboring C-H bond of the
Materials:
-
Substrate:
-methyl-2-nitro- -phenylbenzenesulfonamide (1.0 equiv) -
Reagent: Triethyl phosphite
(4.0 equiv) or Triphenylphosphine -
Solvent: 1,2-Dichlorobenzene (high boiling point required)
-
Atmosphere: Argon/Nitrogen (Strictly inert)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried pressure tube or round-bottom flask with the sulfonamide substrate (e.g., 1.0 mmol, 292 mg).
-
Solvation: Add 1,2-dichlorobenzene (5 mL). The concentration should be approx 0.2 M to favor intramolecular reaction over intermolecular polymerization.
-
Reagent Addition: Add triethyl phosphite (4.0 mmol, 0.69 mL) via syringe under inert flow.
-
Reaction: Heat the mixture to reflux (approx. 160–180 °C) for 6–12 hours. Monitor via TLC (Reaction is complete when the starting nitro spot disappears; the nitrene intermediate is too transient to observe).
-
Work-up: Cool to room temperature. Remove the solvent and excess phosphite/phosphate by vacuum distillation.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The sultam product is typically less polar than the nitro starting material.
Critical Control Point: The reaction generates phosphate byproducts (
Protocol B: Pschorr Cyclization (Radical Pathway)
Rationale: This classical two-step sequence is preferred when the substrate contains functional groups sensitive to the harsh reducing conditions of the Cadogan reaction. It proceeds via a discrete diazonium salt.
Step 1: Reduction to Amine
-
Dissolve
-methyl-2-nitro- -phenylbenzenesulfonamide (1.0 equiv) in Ethanol/Water (4:1). -
Add Iron powder (3.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux for 2 hours. Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate to obtain 2-amino-
-methyl- -phenylbenzenesulfonamide .
Step 2: Cyclization[1]
-
Diazotization: Dissolve the amine (1.0 mmol) in 2M
(5 mL) at 0–5 °C. Add (1.1 equiv) dropwise. Stir for 20 mins to form the diazonium salt. -
Catalysis: Add Copper powder (Cu, 0.5 equiv) or Copper(I) oxide (
) to the cold solution. -
Thermal Activation: Slowly warm the mixture to 60 °C or reflux for 1 hour. Nitrogen gas evolution (
) indicates radical generation. -
Isolation: Extract with Dichloromethane (
mL). Wash organics with brine, dry over , and concentrate.
Data Interpretation & Validation
| Analytical Method | Expected Observation for Product (Sultam) | Mechanistic Proof |
| HRMS (ESI) | Confirms cyclization and loss of | |
| 1H NMR | Disappearance of the distinct ortho-nitro proton doublet. Appearance of a new coupled spin system indicating a tricyclic core. | The |
| IR Spectroscopy | Disappearance of asymmetric | Confirms transformation of the nitro group while retaining the sulfonamide core. |
Troubleshooting Guide
-
Issue: Low Yield in Cadogan Reaction.
-
Cause: Intermolecular coupling (azo formation) or reduction to amine without cyclization.
-
Solution: Increase dilution to 0.05 M to favor intramolecular cyclization. Increase temperature (switch to solvent with bp > 180 °C).
-
-
Issue: De-sulfonylation (Smiles Rearrangement side reaction).
-
Observation: Formation of
-methyl-phenothiazine or diphenylamine derivatives. -
Cause: Under basic conditions or high heat, the sulfonamide
can be extruded. -
Solution: Ensure Pschorr cyclization is kept acidic. For Cadogan, ensure strictly anhydrous conditions.
-
References
-
Cadogan, J. I. G. (1962). "A convenient new method of ring closure." Journal of the Chemical Society, 4254-4257. Link
-
Freeman, P. K., &sw; Hutchinson, L. L. (1980). "Alkyllithium-induced cyclization of 2-substituted N-isopropyl-N-phenylbenzenesulfonamides." The Journal of Organic Chemistry, 45(16), 3191-3195. Link
-
Majumdar, K. C., &sw; Mondal, S. (2009). "Synthesis of sultams by intramolecular aryl radical cyclization." Tetrahedron Letters, 50(33), 4781-4784. (Demonstrates modern radical cyclization on sulfonamides). Link
-
Jiménez, M. C., et al. (2005). "Photochemistry of N-substituted 2-nitrobenzenesulfonamides: A new entry to benzosultams." Tetrahedron, 61(19), 4779-4784. (Photochemical alternative to Cadogan). Link
Troubleshooting & Optimization
Optimizing deprotection conditions for N-methyl-2-nitro-N-phenylbenzenesulfonamide
Topic: Optimizing deprotection conditions for N-methyl-2-nitro-N-phenylbenzenesulfonamide
Case ID: Ns-Deprotection-004
Status: Active
Subject: Cleavage of 2-nitrobenzenesulfonyl group from
Executive Summary & Chemical Context
You are attempting to deprotect
Key Chemical Challenges:
-
Steric Hindrance: Unlike secondary sulfonamides (
), your substrate is tertiary ( ). The steric bulk of the -phenyl and -methyl groups can impede the nucleophilic attack required for cleavage. -
Electronic Effects: The
-phenyl group (aniline core) lowers the electron density on the nitrogen. While this makes the resulting amine a better leaving group (pKa of conjugate acid 4.8 vs. 10 for alkyl amines), it stabilizes the S-N bond differently than in aliphatic systems. -
Meisenheimer Stability: The reaction proceeds via a Meisenheimer complex. In hindered systems, this complex can be surprisingly stable, leading to "stalled" reactions that appear complete by color (bright yellow/orange) but fail to release the product.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Thiophenol Method)
Best for: Difficult substrates, high-value intermediates, and when odor control is manageable.
Mechanism of Action: Thiophenol (
| Component | Equivalents | Role |
| Thiophenol ( | 1.2 - 1.5 eq | Soft nucleophile. |
| 3.0 - 5.0 eq | Base. Generates the active thiolate ( | |
| DMF or MeCN | Solvent (0.1 M) | Polar aprotic solvent stabilizes the anionic intermediate. |
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add powdered
(3.0 eq). -
Nucleophile Addition: Add Thiophenol (1.2 eq) dropwise via syringe.
-
Observation: The solution should turn bright yellow/orange immediately (formation of the Meisenheimer complex).
-
-
Activation: Heat the reaction to 50°C .
-
Why: Tertiary
-phenyl sulfonamides often require thermal energy to drive the collapse of the Meisenheimer complex, which is kinetically slower than for primary amines.
-
-
Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the sulfonamide and the appearance of
-methylaniline. -
Workup (The "Acid-Base Switch"):
-
Dilute with
or . -
Wash 1 (Remove Thiophenol): Wash organic layer with 1M NaOH (
).[1] The excess thiophenol becomes water-soluble sodium thiophenolate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Extraction (Isolate Product): Extract the organic layer with 1M HCl (
). The product ( -methylaniline) protonates and moves to the aqueous layer. The neutral byproduct (thioether) stays in the organic layer. -
Recovery: Basify the combined aqueous extracts to pH >10 with NaOH. Extract with DCM, dry (
), and concentrate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Protocol B: The "Odorless" Alternative (Mercaptoacetic Acid)
Best for: Open-bench work, scale-up, or labs with strict odor restrictions.
| Component | Equivalents | Role |
| Mercaptoacetic Acid | 2.0 - 3.0 eq | Odorless nucleophile. |
| LiOH (aq) | 5.0 eq | Base. |
| DMF | Solvent | Reaction medium.[2][3] |
Step-by-Step Workflow:
-
Dissolve substrate in DMF.
-
Add Mercaptoacetic acid (2.0 eq) and LiOH (5.0 eq).
-
Stir at room temperature for 2–4 hours. If stuck, heat to 40°C.
-
Workup Advantage: The byproduct of this reaction is a carboxylic acid derivative. Upon basic workup (washing with
or NaOH), the byproduct remains in the aqueous phase, simplifying purification.
Troubleshooting & FAQs
Ticket #001: Reaction is bright yellow but no product is forming.
Diagnosis: Stable Meisenheimer Complex.
Explanation: The yellow color confirms the thiolate has attacked the ring. However, the complex is not collapsing to release the amine and
-
Increase Heat: Raise temperature to 60°C.
-
Change Solvent: Switch from MeCN to DMF or DMSO. The higher dielectric constant stabilizes the transition state for the breakdown.
-
Reagent Switch: If using Mercaptoacetic acid, switch to Thiophenol. The
is a superior nucleophile for difficult cleavages.
Ticket #002: I cannot separate the amine product from the byproduct.
Diagnosis: Inadequate Acid/Base Workup.
Explanation: Your product is
-
Critical pH Adjustment: When performing the acid extraction (pulling product into water), ensure the pH is < 2 . Use 2M HCl if necessary.
-
Recovery: When basifying to recover the amine, you must exceed pH 10.
-
Alternative: If the byproduct (thioether) co-elutes on silica, use amine-functionalized silica gel for purification or convert the product to an HCl salt and precipitate from ether.
Ticket #003: Low yield due to side reactions.
Diagnosis: Hydrolysis or incomplete conversion. Solution:
-
Dry Solvents: Ensure DMF is anhydrous. Water can quench the thiolate or compete as a nucleophile (though much slower).
-
Degassing: Oxygen can oxidize thiols to disulfides (PhS-SPh), reducing the effective concentration of the nucleophile. Sparge solvents with Argon/Nitrogen for 10 minutes before adding the thiol.
Visualizing the Workflow
Figure 1: Decision Matrix for Reagent Selection
Caption: Logical flow for selecting the optimal deprotection protocol based on substrate difficulty and lab constraints.
Figure 2: Mechanistic Pathway (Fukuyama Deprotection)
Caption: The
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004).[4] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.
-
Mattern, R. H. (1999). Nucleophilic Cleavage of the 2-Nitrobenzenesulfonyl Group: A Short Synthesis of the Pheromone of the Pharaoh Ant. Tetrahedron Letters, 40(3), 485-488.
Sources
Technical Support Center: Troubleshooting N-Methyl-2-nitro-N-phenylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of sterically hindered sulfonamides. The reaction between N-methylaniline and 2-nitrobenzenesulfonyl chloride (NsCl) to form N-methyl-2-nitro-N-phenylbenzenesulfonamide is a classic nosylation procedure. However, it is notoriously susceptible to low yields if the mechanistic nuances of steric hindrance and reagent electrophilicity are not carefully managed.
This guide provides field-proven insights, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible results.
Diagnostic Workflow
When troubleshooting low yields, it is critical to determine whether the failure stems from reagent degradation (hydrolysis) or kinetic barriers (steric hindrance/base depletion). Follow the logical pathway below to isolate your specific issue.
Diagnostic workflow for low yield in this compound synthesis.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how different parameters quantitatively affect the yield of this specific nosylation reaction. The causality behind these outcomes dictates our optimized protocol.
| Solvent | Base (Eq) | Temp Profile | NsCl (Eq) | Typical Yield | Mechanistic Outcome & Observations |
| Anhydrous CH₂Cl₂ | Pyridine (2.0) | 0 °C → RT | 1.1 | >85% | Optimal. Pyridine acts as a nucleophilic catalyst; low temp prevents hydrolysis[1]. |
| Anhydrous THF | Et₃N (1.5) | 0 °C → RT | 1.1 | 50–60% | Sluggish. Et₃N is a weaker nucleophilic catalyst for sterically hindered secondary amines. |
| Wet CH₂Cl₂ | Pyridine (2.0) | RT | 1.1 | <40% | Poor. Rapid hydrolysis of NsCl outcompetes sulfonamide formation[2]. |
| DMF | K₂CO₃ (2.5) | 50 °C | 1.2 | 60–70% | Moderate. Elevated temperature promotes NsCl degradation and side reactions[3]. |
Optimized Experimental Protocol
This methodology is designed as a self-validating system . By carefully controlling the addition rate and utilizing specific chemical scavengers, you ensure that any unreacted starting materials or byproducts are systematically eliminated during the workup phase, guaranteeing high crude purity[2].
Materials Required:
-
N-methylaniline (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)
-
Anhydrous Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-dimethylethylenediamine (0.1 equiv, optional scavenger)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to ensure a strictly anhydrous environment.
-
Dissolution: Dissolve N-methylaniline (1.0 equiv) in anhydrous CH₂Cl₂ to create a 0.2 M solution. Add anhydrous pyridine (2.0 equiv) in one portion.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Sulfonamide formation is exothermic. Cooling prevents local heat spikes that accelerate the hydrolysis of NsCl.
-
Electrophile Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1).
-
Scavenging (Optional but Recommended): If TLC indicates trace unreacted NsCl, add N,N-dimethylethylenediamine (0.1 equiv) and stir for 30 minutes. Causality: This primary amine reacts instantly with residual NsCl to form a highly polar, basic adduct that is easily removed in the next step.
-
Self-Validating Workup:
-
Dilute the reaction mixture with additional CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (3x) . Validation: This specifically protonates and extracts pyridine, unreacted N-methylaniline, and the scavenger adduct into the aqueous waste.
-
Wash with saturated NaHCO₃ (2x) . Validation: This deprotonates and extracts any 2-nitrobenzenesulfonic acid (the hydrolysis byproduct)[2].
-
Wash with brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure this compound.
Troubleshooting FAQs
Q: Why is my isolated yield consistently below 40% despite complete consumption of N-methylaniline? A: This discrepancy usually points to product loss during workup or competing hydrolysis of the 2-nitrobenzenesulfonyl chloride (NsCl)[2]. The ortho-nitro group strongly withdraws electron density, making the sulfonyl sulfur highly electrophilic. If your solvent (e.g., CH₂Cl₂) is not strictly anhydrous, water outcompetes the sterically hindered secondary amine (N-methylaniline), forming 2-nitrobenzenesulfonic acid[1]. This byproduct is highly water-soluble and is washed away during the aqueous extraction, leading to low mass recovery. Solution: Use freshly distilled, anhydrous solvents. Verify the integrity of your NsCl, which degrades upon exposure to atmospheric moisture.
Q: I observe a persistent unreacted secondary amine spot on TLC. Adding more NsCl doesn't help. Why? A: When adding more NsCl fails to drive the reaction forward, the issue is typically base depletion or hydrochloride salt formation[1]. As the reaction proceeds, HCl is generated. If the base is insufficient, the unreacted N-methylaniline becomes protonated, forming an unreactive ammonium salt. Furthermore, the steric bulk of both the N-methyl group and the ortho-nitro group slows the reaction kinetics[3]. Solution: Ensure a minimum of 2.0 equivalents of high-quality pyridine is used to act as both an acid scavenger and a catalyst.
Q: Can I use triethylamine (TEA) instead of pyridine for this specific nosylation? A: While TEA is a common base for sulfonamide synthesis, pyridine is strongly recommended for reacting 2-nitrobenzenesulfonyl chloride with secondary amines[2]. TEA is a stronger base but a poorer nucleophile compared to pyridine. In sterically congested reactions, the process relies heavily on nucleophilic catalysis. Pyridine attacks the NsCl to form a transient, highly electrophilic N-sulfonylpyridinium intermediate, which is far more susceptible to attack by the bulky N-methylaniline than the parent NsCl[1].
Q: How do I efficiently remove unreacted 2-nitrobenzenesulfonyl chloride during workup without resorting to column chromatography? A: Unreacted NsCl can co-elute or co-crystallize with your product. A highly effective protocol is to add a small amount of a primary amine scavenger, such as N,N-dimethylethylenediamine, to the reaction mixture 30 minutes before quenching[4]. The scavenger reacts rapidly with residual NsCl to form a highly polar sulfonamide containing a basic tertiary amine. During the subsequent 1M HCl workup wash, this basic byproduct is completely protonated and extracted into the aqueous layer, leaving your neutral this compound purely in the organic phase[2].
References
Sources
Technical Support Center: Optimizing N-Methyl-2-nitro-N-phenylbenzenesulfonamide Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the kinetic and steric hurdles associated with the Fukuyama amine deprotection of sterically hindered secondary sulfonamides.
Executive Overview & Mechanistic Causality
The Fukuyama amine synthesis is a cornerstone methodology for secondary amine preparation. However, the cleavage of the 2-nitrobenzenesulfonyl (nosyl) group from an N-methyl-N-phenyl scaffold presents unique challenges.
The Causality of Cleavage: Thermodynamically, the N-methylaniline moiety is an exceptional leaving group; the resulting amine anion is highly stabilized by resonance into the phenyl ring. The bottleneck is strictly kinetic. The rate-determining step is the initial nucleophilic aromatic substitution (SNAr) by the thiolate onto the ortho-carbon of the nosyl group to form the Meisenheimer complex (1[1]). The bulky N-methyl-N-phenyl group sterically shields this trajectory, requiring highly optimized, soluble nucleophiles to force the reaction forward.
Mechanistic workflow of 2-nitrobenzenesulfonamide cleavage via Meisenheimer complex.
Troubleshooting Guide: Diagnosing Low Cleavage Efficiency
When your deprotection stalls, the reaction's visual and chromatographic profile provides a self-validating diagnostic system.
Troubleshooting logic tree for low efficiency in nosyl deprotection workflows.
Issue 1: Incomplete Conversion & Lack of Color Change
-
Causality: The cleavage relies on the formation of a highly colored Meisenheimer complex. If the reaction remains pale, the thiolate has not successfully attacked the ortho-carbon. Inorganic bases like K₂CO₃ have poor solubility in organic solvents, leading to low effective thiolate concentrations that fail to overcome the steric shielding of the N-methyl-N-phenyl group.
-
Solution: Switch to a homogeneous organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) generates a highly soluble, "naked" thiolate ion pair in DMF, drastically accelerating the SNAr attack (2[2]).
Issue 2: Odor and Product Isolation Challenges
-
Causality: Traditional protocols utilize thiophenol, which is highly noxious and generates 2-(phenylthio)nitrobenzene as a byproduct. This thioether is highly lipophilic and often co-elutes with the desired N-methylaniline product during silica gel chromatography.
-
Solution: Substitute thiophenol with an odorless alternative such as 4-mercaptobenzoic acid (3[3]). The resulting byproduct contains a carboxylic acid moiety, allowing it to be completely removed into the aqueous phase during a basic workup.
Quantitative Condition Benchmarking
To aid in experimental design, the following table summarizes the expected efficiency of various cleavage systems when applied to sterically hindered N-alkyl-N-aryl nosylamides.
| Cleavage Reagent | Base | Solvent | Temp (°C) | Avg. Time (h) | Typical Yield | Odor Profile | Byproduct Removal |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 - 4 | >90% | Highly Noxious | Silica Chromatography |
| 2-Mercaptoethanol | DBU | DMF | 25 | 1 - 2 | >95% | Noxious | Aqueous Wash |
| 4-Mercaptobenzoic Acid | K₂CO₃ | DMF | 50 | 4 - 6 | 85 - 90% | Odorless | Basic Aqueous Wash |
| Thioglycolic Acid | LiOH | MeCN | 50 | 4 - 8 | 80 - 85% | Mild | Basic Aqueous Wash |
Self-Validating Experimental Protocols
Protocol A: High-Kinetics Cleavage (2-Mercaptoethanol / DBU)
Best for highly hindered substrates where K₂CO₃ fails.
-
Preparation: In a flame-dried, round-bottom flask purged with Argon, dissolve N-methyl-2-nitro-N-phenylbenzenesulfonamide (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).
-
Reagent Addition: Add 2-mercaptoethanol (3.0 eq, 3.0 mmol) followed dropwise by DBU (3.0 eq, 3.0 mmol).
-
In-Process Control (IPC): Observe the solution. A successful thiolate attack is self-validated by an immediate color shift to bright yellow/orange. If the solution remains pale, verify the integrity of your DBU.
-
Reaction: Stir at room temperature for 1 to 2 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass and the appearance of the N-methylaniline peak).
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M NaOH (2 × 20 mL) to remove excess thiol, followed by water (2 × 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Odorless, Workup-Friendly Cleavage (4-Mercaptobenzoic Acid)
Best for late-stage drug development where noxious odors and difficult chromatography must be avoided.
-
Preparation: Dissolve the substrate (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under an inert atmosphere.
-
Reagent Addition: Add 4-mercaptobenzoic acid (2.5 eq, 2.5 mmol) and finely powdered K₂CO₃ (5.0 eq, 5.0 mmol).
-
Reaction: Heat the mixture to 50 °C using an oil bath. Stir for 4 to 6 hours.
-
IPC: Monitor the characteristic orange Meisenheimer complex coloration.
-
Workup: Cool to room temperature and dilute with Ethyl Acetate (40 mL). Wash the organic layer vigorously with saturated aqueous NaHCO₃ (3 × 30 mL). Causality note: This basic wash deprotonates the 2-(4-carboxyphenylthio)nitrobenzene byproduct, sequestering it entirely into the aqueous layer.
-
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure secondary amine without the need for column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use acetonitrile (MeCN) instead of DMF for the cleavage? A: While MeCN is suitable for unhindered primary amine deprotections (4[4]), the cleavage of this compound benefits significantly from the higher dielectric constant and solvating power of DMF. DMF better stabilizes the highly polar Meisenheimer transition state, which is critical when dealing with sterically demanding N-alkyl-N-aryl substrates.
Q: Why do I see disulfide formation (M+ mass of disulfide on LC-MS) and stalled kinetics? A: Thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. This side reaction consumes your active reagent and lowers the effective thiolate concentration. Always degas your solvents (e.g., via argon sparging) and run the reaction under an inert atmosphere to maintain a robust kinetic profile.
Q: Is the nosyl group orthogonal to Boc and Fmoc protecting groups? A: Yes. The nosyl group is completely stable to the acidic conditions used for Boc removal (e.g., TFA/DCM) and the mildly basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF). Conversely, the standard nosyl cleavage conditions (thiol/base) will not affect Boc or Fmoc groups, allowing for elegant multi-step peptide and small-molecule syntheses.
References
- Title: Fukuyama Amine Synthesis | Chem-Station Int. Ed.
- Title: Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl)
- Source: researchgate.
- Title: DNA Display III.
Sources
Technical Support Center: Synthesis of N-methyl-2-nitro-N-phenylbenzenesulfonamide
Welcome to the technical support center for the synthesis of N-methyl-2-nitro-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific sulfonamide synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via one of two primary routes:
-
N-alkylation of a precursor sulfonamide: This involves the methylation of 2-nitro-N-phenylbenzenesulfonamide.
-
Sulfonylation of a precursor amine: This route involves the reaction of N-methylaniline with 2-nitrobenzenesulfonyl chloride.[1][2]
Both pathways, while theoretically straightforward, are susceptible to a variety of side reactions that can complicate the synthesis and purification of the desired product. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I've followed the general procedure, but my reaction yield is significantly lower than expected, or I'm not isolating any of the target compound. What could be the issue?
Answer: Low or no yield can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential causes:
-
Poor Quality of Starting Materials:
-
2-Nitrobenzenesulfonyl Chloride: This reagent is known to be moisture-sensitive and can degrade over time, especially if not stored under anhydrous conditions.[1][3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will render it unreactive towards the amine.
-
Recommendation: Always use freshly opened or properly stored 2-nitrobenzenesulfonyl chloride. Consider purifying the reagent by recrystallization if its quality is questionable.[4]
-
-
N-methylaniline: The purity of the amine is also critical. Oxidation of the aniline can lead to colored impurities and side reactions.
-
Recommendation: Use freshly distilled or high-purity N-methylaniline.
-
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are crucial for the deprotonation of the amine (in the sulfonylation route) or the sulfonamide (in the N-alkylation route). An inappropriate base can lead to incomplete reaction or promote side reactions. For sulfonylation of less nucleophilic amines like anilines, harsh reaction conditions may be necessary, but this can also lead to side reactions.[5]
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of undesired byproducts. Conversely, insufficient temperature may result in a sluggish or incomplete reaction.
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used but can be difficult to remove during workup.
-
-
Inefficient Sulfonylation:
-
The sulfonylation of amines can proceed through different mechanisms, and for some amines, the reaction can be inefficient. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the sulfonylation of challenging amine motifs by forming a more reactive intermediate.[6]
-
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of an Unexpected, Highly Polar Impurity
Question: My crude product shows a significant amount of a water-soluble impurity that I can't seem to remove with standard organic extractions. What is it and how do I get rid of it?
Answer: This is a classic sign of hydrolysis of your starting sulfonyl chloride.
-
Side Reaction: 2-nitrobenzenesulfonyl chloride readily reacts with any trace moisture in your reaction setup (solvents, glassware, atmosphere) to form 2-nitrobenzenesulfonic acid. This sulfonic acid is highly polar and water-soluble.
-
Purification Strategy:
-
Aqueous Wash: During your workup, a thorough wash with water or a saturated sodium bicarbonate solution will help to remove the bulk of the sulfonic acid impurity.
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system is often the most effective method for removing residual polar impurities.[7]
-
Problem 3: Formation of a Disulfonated Byproduct
Question: I am attempting the sulfonylation of N-methylaniline and I am observing a byproduct with a higher molecular weight than my target compound. Could this be a disulfonated product?
Answer: While less common with secondary amines, over-sulfonylation is a known side reaction, particularly with primary amines.[5] However, a more likely scenario with a secondary amine is the formation of a different type of byproduct. With primary anilines, disulfonamide formation is a known issue.[5]
-
Potential for C-Sulfonylation: Under certain conditions, particularly with activated aromatic rings, electrophilic aromatic substitution can occur on the phenyl ring of N-methylaniline, leading to a C-sulfonylated byproduct. The nitro group on the benzenesulfonyl chloride is electron-withdrawing, making the sulfur atom highly electrophilic.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the N-methylaniline relative to the 2-nitrobenzenesulfonyl chloride to favor the desired N-sulfonylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the higher activation energy pathway of C-sulfonylation.
-
Base Selection: A non-nucleophilic, sterically hindered base can help to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group on the benzenesulfonyl chloride?
The ortho-nitro group serves two primary functions:
-
Activating Group: The strongly electron-withdrawing nitro group increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles like amines.[8]
-
Protecting Group Chemistry: In subsequent synthetic steps, the 2-nitrobenzenesulfonyl (nosyl) group can function as a protecting group for the amine. It is stable under a range of conditions but can be selectively removed under mild conditions using specific reagents, such as thiols in the presence of a base.[4]
Q2: I'm considering the N-alkylation route. What are the common side reactions with methylating agents?
When methylating the precursor sulfonamide (2-nitro-N-phenylbenzenesulfonamide), several side reactions can occur depending on the methylating agent used.
-
Over-methylation: While the sulfonamide nitrogen is the primary site of methylation, strong methylating agents can potentially lead to methylation at other positions, although this is less common.
-
O-alkylation vs. C-alkylation: In related systems, the choice of alkylating agent can influence the site of alkylation. Harder alkylating agents like sulfonates tend to favor O-alkylation, while softer reagents like alkyl iodides favor C-alkylation.[9] For sulfonamides, N-alkylation is generally favored.
-
Reagent Toxicity and Reactivity: Be aware of the hazards associated with different methylating agents. Reagents like methyl iodide, dimethyl sulfate, and diazomethane are common electrophilic methylating agents that react via an SN2 mechanism.[10][11] More powerful and hazardous options include methyl triflate and methyl fluorosulfonate ("magic methyl").[10]
| Methylating Agent | Reactivity | Key Considerations |
| Methyl Iodide (CH₃I) | High | Common, but toxic. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High | Toxic and corrosive. |
| Methyl Tosylate (MeOTs) | Moderate | Less volatile than methyl iodide. |
| Diazomethane (CH₂N₂) | High | Explosive and toxic; requires specialized handling. |
Q3: Can intramolecular side reactions occur?
Yes, intramolecular reactions are a possibility, especially under certain conditions or with specific structural motifs.
-
Smiles Rearrangement: Sulfonamides can undergo a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution.[12] While more common with specific substitution patterns, the presence of the electron-withdrawing nitro group could potentially facilitate such a rearrangement under basic conditions. Radical-based Smiles-type rearrangements of arenesulfonamides have also been reported.[13][14][15][16]
-
Intramolecular Cyclization: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization could be a possibility. For instance, reactions involving the nitro group and other parts of the molecule could lead to heterocyclic byproducts.[17] Nitrogen radicals generated from sulfonamides can also undergo intramolecular hydrogen atom transfer, leading to cyclization.[18]
dot
Sources
- 1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Methylation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Energy-Transfer-Enabled Truce-Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Microwave-assisted deprotection of N-methyl-2-nitro-N-phenylbenzenesulfonamide
Subject: Optimization and Troubleshooting for
Executive Summary & Chemical Logic
You are attempting to deprotect a tertiary sulfonamide (
The Mechanism:
The deprotection does not occur via direct attack on the sulfur atom. Instead, a soft nucleophile (thiolate) attacks the aromatic ring at the ipso-position (carrying the sulfonyl group). This forms a Meisenheimer complex , which subsequently collapses to release sulfur dioxide (
Why Microwave?
The steric bulk of the
Standard Operating Procedure (SOP)
Use this protocol as your baseline. Deviations should be made only after observing specific failures described in Section 3.
Materials
-
Substrate:
-methyl-2-nitro- -phenylbenzenesulfonamide (1.0 equiv) -
Nucleophile: Thiophenol (PhSH) (2.5 - 3.0 equiv)
-
Note: Thiophenol is toxic and has a stench. Handle in a fume hood.
-
-
Base: Potassium Carbonate (
) (3.0 - 4.0 equiv) or Cesium Carbonate ( ) (3.0 equiv) -
Solvent: DMF (Anhydrous) - Preferred for high microwave absorption.
-
Vessel: 10 mL or 35 mL Microwave Process Vial (Crimped/Sealed).
The "Golden Path" Protocol
| Step | Action | Technical Rationale |
| 1 | Dissolve substrate (0.2–0.5 mmol) in DMF (3–5 mL). | DMF has a high loss tangent ( |
| 2 | Add | Acts as a proton scavenger to generate the active thiolate nucleophile. |
| 3 | Add Thiophenol (2.5 equiv) via syringe. | Excess thiol drives the equilibrium forward and prevents oxidative disulfide formation. |
| 4 | Microwave Irradiation: Temp: 80 °CTime: 10 minutesStirring: High | 80 °C is sufficient to overcome the activation energy without degrading the aniline product. |
| 5 | Analysis (LC-MS/TLC): Check for disappearance of SM. | If SM remains, extend time in 5-minute increments. Do not exceed 120 °C. |
Visualization: Mechanism & Workflow
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the
Caption: The thiolate anion attacks the ipso-carbon of the nitrobenzenesulfonyl ring, forming a transient anionic σ-complex (Meisenheimer), which collapses to release the amine.
Troubleshooting Center (FAQs)
Issue 1: "The reaction stalled at 50% conversion."
Diagnosis:
-
Oxidation of Nucleophile: The thiophenol may have oxidized to diphenyl disulfide (Ph-S-S-Ph) due to oxygen in the headspace, rendering it inactive.
-
Base Solubility:
has low solubility in DMF. If the stirring bar was stuck or too slow, the effective concentration of thiolate was too low.
Solution:
-
Immediate Fix: Add an additional 1.0 equiv of Thiophenol and 1.0 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a soluble organic base and will rapidly regenerate the thiolate.
-
Process Change: Purge the microwave vial with Nitrogen/Argon before crimping to remove oxygen.
Issue 2: "I see a new spot on TLC, but it's not my amine."
Diagnosis:
You likely have the Meisenheimer Complex trapped or a stable intermediate. In some electron-rich systems (like your
Solution:
-
Increase Temperature: Raise the microwave temperature to 100 °C . The collapse of the complex is endothermic and entropy-driven (release of gas). Heat pushes this forward.
-
Acidic Quench: Sometimes the complex needs a proton source to assist in the breakdown during workup. Ensure you quench with aqueous acid (mild HCl) after the reaction is done (not during).
Issue 3: "The smell is unbearable, and I can't separate the thiophenol byproduct."
Diagnosis: Thiophenol co-elutes with many amines and poses a safety/odor hazard.
Solution:
-
Alternative Reagent: Use 4-Mercaptobenzoic acid instead of thiophenol.
-
Why? It is odorless. More importantly, the byproduct (sulfide) contains a carboxylic acid.
-
Workup: Upon completion, wash the organic layer with basic water (
). The byproduct will stay in the aqueous layer, while your amine product (N-methylaniline) remains in the organic layer.
-
Figure 2: Purification Logic Flow
Follow this decision tree to isolate your product cleanly.
Caption: Strategy for removing sulfur byproducts based on the nucleophile used.
References & Authoritative Grounding
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Core Reference: Establishes the mechanism and standard thermal conditions for Nosyl deprotection.
-
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5, 51–63.
-
Technical Insight: Validates the use of DMF and microwave heating to accelerate
reactions and overcome steric hindrance.
-
-
Matveenko, M., et al. (2010). Odorless Methods for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Journal of Organic Chemistry.
-
Protocol Validation: Source for the 4-mercaptobenzoic acid alternative protocol to avoid stench.
-
-
Wischnat, R., et al. (2003). Microwave-Assisted Synthesis of Amines via Nosyl-Protection. Synlett.
-
Specific Conditions: Provides specific microwave parameters (Power/Temp) for Nosyl cleavage.
-
Technical Support Center: Purification of N-Methyl-2-nitro-N-phenylbenzenesulfonamide Derivatives
Welcome to the Technical Support Center. The purification of tertiary nitrobenzenesulfonamides—specifically N-methyl-2-nitro-N-phenylbenzenesulfonamide (Nosyl-protected N-methylaniline) derivatives—presents unique physicochemical challenges. The combination of a highly polar sulfonamide core, an electron-deficient nitroaromatic ring, and lipophilic N-alkyl/aryl substituents frequently leads to chromatographic tailing, persistent byproducts, and thermodynamic "oiling out" during crystallization.
This guide provides field-proven, self-validating methodologies to resolve these bottlenecks, ensuring high-purity isolation and seamless downstream deprotection.
Diagnostic Purification Workflow
Diagnostic purification workflow for this compound derivatives.
Troubleshooting & FAQs
Q1: During crystallization, my sulfonamide derivative forms a biphasic liquid ("oils out") instead of precipitating. What is the thermodynamic cause, and how can I force crystallization? Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid[1]. This thermodynamic failure happens when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent, or when a high concentration of impurities creates a low-melting eutectic mixture[1][2]. N-methyl-N-phenyl sulfonamides are particularly prone to this due to their conformational flexibility. Solution:
-
Adjust the Saturation Curve: Re-heat the mixture until the oil redissolves, then add a small amount (5-10% v/v) of additional hot "good" solvent (e.g., Ethyl Acetate)[1][2]. This lowers the supersaturation level, ensuring the saturation curve intersects the temperature axis below the compound's melting point[3].
-
Induce Nucleation: Cool the solution slowly. Once at room temperature, scratch the inside of the flask with a glass rod just below the liquid surface, or introduce a seed crystal of the pure compound to provide a high-energy surface for lattice formation[1][2].
Q2: I am observing severe co-elution and tailing on normal-phase silica gel chromatography. How do I resolve the Nosyl amide from unreacted starting materials?
Causality: The highly polar 2-nitrobenzenesulfonyl group interacts strongly with silanol groups on the silica stationary phase. Furthermore, unreacted 2-nitrobenzenesulfonyl chloride rapidly hydrolyzes to 2-nitrobenzenesulfonic acid, which streaks across all
Q3: When I deprotect the Nosyl group to recover my secondary amine, I cannot separate the resulting amine from the thioether byproduct. What is the most efficient purification strategy? Causality: Standard Nosyl deprotection relies on a nucleophilic aromatic substitution using thiophenol and potassium carbonate, which expels SO₂ and generates a highly lipophilic aryl thioether byproduct[4][6]. This thioether frequently co-elutes with the target N-methylaniline derivative. Solution: Transition to a solid-supported reagent workflow. By utilizing polymer-supported thiophenol (PS-thiophenol) and cesium carbonate (Cs₂CO₃) in THF, the nucleophilic attack occurs directly on the resin[6]. The problematic thioether byproduct remains covalently bound to the macroscopic polymer beads, allowing you to isolate the free amine in >95% purity via simple filtration[6].
Quantitative Optimization Data
The following table summarizes the quantitative impact of specific solvent systems and reagents on the purification of sulfonamide and Nosyl-protected derivatives.
| Process Stage | Optimized Condition | Quantitative Impact / Observation | Reference |
| Crystallization | Ethyl Acetate / Hexanes (1:1 v/v) | Yields 90–91% recovery as white crystals; prevents oiling out in pre-purified samples. | [7] |
| Chromatography | DCM / Methanol Gradient (10:1 to 0:1) | Achieves 92–97% yield for highly polar, multi-nitro substituted sulfonimides. | [8] |
| Workup Efficiency | Toluene / Aqueous Ammonia (Biphasic) | Eliminates intermediate distillation; reduces overall solvent consumption by 40%. | [9] |
| Nosyl Deprotection | PS-Thiophenol + Cs₂CO₃ in THF | Yields 96% recovery of the free amine at >95% purity after simple filtration (no column needed). | [6] |
Self-Validating Experimental Protocols
Protocol A: Chemically Orthogonal Workup & Chromatography
Objective: Remove basic and acidic impurities prior to silica gel loading to prevent tailing.
-
Dissolution: Dissolve the crude this compound mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF)[4].
-
Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (1 x 50 mL)[4]. Causality: Unreacted N-methylaniline is protonated and moves to the aqueous phase. The tertiary Nosyl amide lacks a basic proton and remains in the organic phase.
-
Base Wash (Acid Removal): Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL)[4]. Causality: Hydrolyzed 2-nitrobenzenesulfonic acid is deprotonated and extracted into the aqueous phase.
-
Drying & Concentration: Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[4][10].
-
Validation Checkpoint: Perform TLC. The baseline should be completely clean under UV light (confirming sulfonic acid removal), and ninhydrin stain should show no active spots (confirming amine removal).
-
Chromatography: Purify the residue via silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 30% to 70%)[5][7].
Protocol B: Solid-Supported Nosyl Deprotection (Thioether-Free)
Objective: Cleave the Nosyl protecting group without generating soluble thioether byproducts.
-
Reaction Setup: In a reaction vial, dissolve the purified this compound (1.0 eq.) in dry THF[6].
-
Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 eq.) and Polymer-Supported thiophenol (PS-thiophenol, 2.0–3.0 eq.)[4][6].
-
Cleavage: Seal the vial and stir at room temperature for 24 hours, or accelerate the reaction using a microwave synthesizer (e.g., 6 minutes at elevated temperature)[6].
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the resin (which now contains the covalently bound thioether byproduct) and the inorganic salts[4][6]. Wash the solid resin thoroughly with THF and DCM[6].
-
Validation Checkpoint: Concentrate the filtrate and analyze via LC-MS. You should observe a single major peak corresponding to the mass of the free N-methylaniline derivative, with an expected purity of >95%[6].
References
-
Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides Source: Organic Syntheses URL:[Link]
-
Total Synthesis of Polyamine Toxin HO-416b and Agel-489 Using a 2-Nitrobenzenesulfonamide Strategy Source: Chemical and Pharmaceutical Bulletin URL:[Link]
-
Supporting Information: N-Fluorobenzenesulfonimide (NFSI) Analogs Source: The Royal Society of Chemistry URL:[Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: Synlett (Thieme) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. evitachem.com [evitachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions of N-Methyl-2-nitro-N-phenylbenzenesulfonamide
Status: Operational Ticket ID: SC-NOSYL-001 Subject: Process Guide for Scale-Up, Deprotection, and Troubleshooting of Nosyl-Amines
Executive Summary & Molecule Profile
User Context: You are likely utilizing N-methyl-2-nitro-N-phenylbenzenesulfonamide as a protected intermediate in the Fukuyama Amine Synthesis . This molecule represents a "tertiary sulfonamide" stage—the nitrogen is fully alkylated and ready for deprotection to release the secondary amine (N-methylaniline derivative).
The Core Challenge: While the synthesis of this scaffold is straightforward, the deprotection (cleavage) step is the primary bottleneck during scale-up due to the generation of sulfur-containing byproducts, potential exotherms, and the management of noxious reagents (thiols).
Molecule Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Role | Protected Amine Intermediate (Nosyl-protected N-methylaniline) |
| Key Reactivity | Electrophilic at Sulfur (during cleavage); Stable to Acid/Base (prior to cleavage).[1] |
| Primary Hazard | Sensitizer/Irritant. Cleavage generates thiophenol derivatives (toxic/stench). |
| Solubility | Low in water; High in DCM, DMF, MeCN, EtOAc. |
Operational Workflow (Visualized)
The following diagram outlines the critical path for handling this molecule, distinguishing between the formation of the bond and the cleavage (deprotection) which is the most common support request.
Caption: Operational workflow for Nosyl-amine synthesis and Fukuyama deprotection. Yellow node indicates the subject molecule.
Module 1: Synthesis & Scale-Up Protocols
A. Synthesis of the Sulfonamide
If you are manufacturing the this compound starting material, avoid using pyridine as the solvent on a large scale due to workup difficulties.
Recommended Scale-Up Protocol (100g+ Scale):
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Base: Aqueous NaHCO3 or K2CO3 (Schotten-Baumann conditions). This creates a biphasic system that manages the HCl byproduct without voluminous organic base salts.
-
Temperature: Maintain <10°C during Nosyl-Cl addition. The reaction is exothermic.
-
Purification: The product is often crystalline.[2] Precipitate by adding heptane or performing a solvent swap to ethanol/water.
B. Deprotection (The Critical Step)
This is where 90% of failures occur. The Nosyl group is removed via Nucleophilic Aromatic Substitution (SNAr).
The Mechanism: The electron-withdrawing nitro group activates the ring. A soft nucleophile (thiolate) attacks the ring carbon bearing the sulfonyl group, forming a Meisenheimer complex. This collapses to release SO₂ and the amine.[3]
Reagent Selection Guide:
| Reagent | Pros | Cons | Scale-Up Suitability |
|---|---|---|---|
| Thiophenol (PhSH) | Fast kinetics; Literature standard. | Extreme Stench ; Toxic; High vapor pressure. | Low (Avoid if possible) |
| Mercaptoacetic Acid | Water-soluble byproduct; Low odor. | Slower kinetics; Requires pH adjustment. | High (Process preferred) |
| Dodecanethiol | Low odor; Lipophilic byproduct. | Byproduct removal requires chromatography. | Medium |
| 2-Mercaptoethanol | Cheap; Water-soluble byproduct. | Moderate odor; Slower than PhSH. | High |
Standard Operating Procedure (Odorless Scale-Up): Target: 50g Scale | Reagent: Mercaptoacetic Acid (Thioglycolic acid)
-
Setup: 1L reactor with overhead stirring and N2 purge.
-
Charge: Dissolve this compound (1.0 equiv) in DMF (5 vol) or Acetonitrile (7 vol).
-
Base: Add K2CO3 (3.0 equiv) or LiOH (4.0 equiv). Note: LiOH often accelerates the reaction due to Li+ coordination.
-
Nucleophile: Add Mercaptoacetic acid (1.2–1.5 equiv) slowly.
-
Warning: Exotherm potential. Monitor internal temp.
-
-
Reaction: Heat to 50°C. Monitor by HPLC (disappearance of sulfonamide).
-
Workup (The "Odorless" Trick):
-
Dilute with water.[4]
-
The byproduct (2-nitrophenyl thioether derivative) contains a carboxylic acid from the reagent.
-
Wash 1: Extract the desired amine into organic solvent (e.g., MTBE or Toluene) at basic pH (pH > 10). The byproduct remains in the aqueous layer as a carboxylate salt.
-
Wash 2: Wash organic layer with 1M NaOH to ensure complete removal of sulfur species.
-
Troubleshooting Guide (FAQ)
Q1: The reaction has stalled with 20% starting material remaining. Should I add more thiol?
Diagnosis: The base may have been consumed or the thiolate oxidized to disulfide (which is inactive). Fix:
-
Check pH.[5] If <9, add more K2CO3. The reaction requires a basic environment to keep the thiol deprotonated.
-
Do not just dump in more thiol. Add a reducing agent like Sodium Borohydride (0.1 equiv) or Tributylphosphine . This reduces any inactive disulfide dimers back to the active monomeric thiol, restarting the reaction without adding more sulfur load.
Q2: The product is yellow/orange even after purification.
Diagnosis: Trace contamination with the nitro-aromatic byproduct (the thioether). Nitro compounds are intensely colored (yellow/orange). Fix:
-
Chemical Wash: Wash the organic phase with 5% aqueous Na2S2O4 (Sodium Dithionite). This can help reduce colored impurities.
-
Amine Purification: If your product is basic, extract it into 1M HCl, wash the aqueous layer with DCM (discard organics containing the nitro impurity), then basify the aqueous layer and re-extract the product.
Q3: The smell is unbearable, even with "odorless" reagents.
Diagnosis: Trace thiols have high vapor pressures. Fix:
-
Bleach Trap: All reactor off-gassing must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach). This oxidizes thiols to sulfonates (odorless).
-
Glassware: Rinse all dirty glassware with a dilute bleach solution before taking it to the cleaning station.
Q4: I see a new impurity forming that is M+14 higher than the product.
Diagnosis: If using DMF as a solvent with strong bases and heat, you may be seeing formylation or dimethylamine incorporation (rare but possible). Fix: Switch solvent to Acetonitrile or DMSO . Acetonitrile is generally cleaner for SNAr deprotections.
Safety & Hazard Analysis (E-E-A-T)
Reaction Hazard Assessment:
-
Exotherm: The SNAr cleavage releases heat. On >100g scale, dose the thiol reagent over 30–60 minutes. Do not add all at once.
-
Gas Evolution: The breakdown of the Meisenheimer complex releases SO₂. Ensure reactor venting is not blocked.
Toxicology:
-
Nitro-byproducts: Potential mutagens. Handle all waste streams as hazardous chemical waste.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[4] Chemical Communications, (4), 353–359. [4]
- Mattern, R. H. (2005). Nucleophilic Cleavage of the 2-Nitrobenzenesulfonyl Group: A Process-Friendly Alternative to Thiophenol. Tetrahedron Letters. (Contextualizing odorless thiols).
- Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for sulfonamide stability).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scispace.com [scispace.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
The Strategic Advantage of the Nosyl Group: A Comparative Guide to N-Methyl-2-nitro-N-phenylbenzenesulfonamide
Introduction: The Sulfonamide Conundrum in API Synthesis
In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the protection of secondary amines is a critical juncture. Historically, the p-toluenesulfonyl (Tosyl, Ts) and methanesulfonyl (Mesyl, Ms) groups were the industry standards due to the extreme stability of the resulting sulfonamides. However, this stability is a double-edged sword: deprotecting a Tosyl or Mesyl group requires draconian conditions—such as dissolving metal reductions (Na/NH₃) or harsh refluxing acids—that frequently destroy sensitive functional groups elsewhere in the molecule.
The introduction of the 2-nitrobenzenesulfonyl (Nosyl, Ns) group by Tohru Fukuyama fundamentally resolved this bottleneck. By utilizing N-methyl-2-nitro-N-phenylbenzenesulfonamide as our model protected secondary amine, this guide objectively compares the Nosyl group against traditional sulfonamides, detailing the mechanistic causality that makes it an indispensable tool for orthogonal protection strategies [1].
Mechanistic Causality: Why the Nosyl Group Excels
The superiority of the Nosyl group lies in its engineered electronic properties. The strong electron-withdrawing nature of the ortho-nitro group heavily depletes electron density from the aromatic ring. This activates the ring toward Nucleophilic Aromatic Substitution (S_NAr).
When this compound is treated with a soft nucleophile like a thiolate, the nucleophile attacks the electron-deficient ortho-position, forming a transient, highly stabilized Meisenheimer complex . This complex rapidly collapses, expelling sulfur dioxide, a thioether byproduct, and the free secondary amine (N-methylaniline) under remarkably mild conditions.
Workflow of Nosyl protection and deprotection via a Meisenheimer complex.
Comparative Performance Analysis
To provide a clear objective comparison, the table below contrasts this compound with its Tosyl, Mesyl, and 2,4-Dinitro equivalents.
| Protecting Group | Protected N-Methylaniline Derivative | Deprotection Reagents | Reaction Conditions | Orthogonal Compatibility |
| Nosyl (Ns) | This compound | PhSH, K₂CO₃ | Mild (50 °C, 1 h) | Boc, Fmoc, Cbz, Ts |
| Tosyl (Ts) | N-methyl-N-phenyl-p-toluenesulfonamide | Na / NH₃(l) | Cryogenic (-78 °C) | Boc, Fmoc, Cbz, Ns |
| Mesyl (Ms) | N-methyl-N-phenylmethanesulfonamide | LiAlH₄ or Red-Al | Harsh (Reflux, 12 h) | Boc, Fmoc, Cbz, Ns |
| Dinitro (DNs) | N-methyl-2,4-dinitro-N-phenylbenzenesulfonamide | HSCH₂CH₂OH (No Base) | Very Mild (RT, 30 min) | Ns, Boc, Fmoc, Cbz |
Data Interpretation: The Nosyl group offers a perfect middle ground. It is vastly easier to remove than Tosyl or Mesyl groups, yet it remains stable under the basic conditions used to cleave Fmoc and the acidic conditions used to cleave Boc. Furthermore, the 2,4-Dinitrobenzenesulfonyl (DNs) group can be cleaved selectively in the presence of a Nosyl group using thiols without a base, allowing for highly complex, multi-amine orthogonal strategies [3].
Orthogonal cleavage conditions demonstrating the strategic utility of the Nosyl group.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The workup steps inherently purify the product by exploiting the acid-base chemistry of the reagents, minimizing the need for chromatographic purification.
Protocol A: Synthesis of this compound
Objective: Protect N-methylaniline using 2-nitrobenzenesulfonyl chloride (Ns-Cl).
-
Initialization: Dissolve N-methylaniline (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.
-
Thermal Control: Cool the reaction vessel to 0 °C. Causality: Ns-Cl is highly reactive; cooling prevents exothermic degradation and minimizes the formation of bis-sulfonylated byproducts.
-
Catalysis & Acid Scavenging: Add pyridine (2.0 eq) dropwise. Causality: Pyridine acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, while simultaneously neutralizing the HCl generated during the reaction[1].
-
Reagent Addition: Add Ns-Cl (1.1 eq) portion-wise over 10 minutes. Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validating Workup: Dilute with CH₂Cl₂. Wash sequentially with 1M HCl (removes excess pyridine), saturated NaHCO₃ (neutralizes residual acid), and brine. Dry over anhydrous MgSO₄ and concentrate to yield the crystalline this compound.
Protocol B: Mild Deprotection to Regenerate N-Methylaniline
Objective: Cleave the Nosyl group without disturbing other potential functional groups.
-
Solvent Selection: Dissolve this compound (1.0 eq) in anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state while leaving the thiolate nucleophile unsolvated and maximally reactive [2].
-
Nucleophile Generation: Add thiophenol (2.5 eq) and K₂CO₃ (2.5 eq). Causality: K₂CO₃ is a mild base that deprotonates thiophenol to generate the active thiolate nucleophile. It is specifically chosen because it is not strong enough to cleave base-sensitive groups like Fmoc.
-
Reaction Execution: Heat the mixture to 50 °C for 1 hour. Monitor via LC-MS for the disappearance of the starting material.
-
Self-Validating Workup: Concentrate the mixture, redissolve in CH₂Cl₂, and wash heavily with 1M NaOH. Causality: The 1M NaOH wash is critical; it converts all excess thiophenol and the resulting 2-nitrophenyl phenyl sulfide byproduct into water-soluble species, leaving only the highly pure free N-methylaniline in the organic layer.
Conclusion
For drug development professionals engineering multi-step synthetic routes, the transition from Tosyl to Nosyl protection represents a massive upgrade in synthetic efficiency. By enabling S_NAr-mediated cleavage via a Meisenheimer complex, this compound demonstrates how the Nosyl group provides robust protection during synthesis while guaranteeing a mild, high-yielding deprotection phase that preserves molecular integrity.
References
-
Organic Syntheses. (n.d.). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Retrieved from [Link]
Comparison of 2-nitrobenzenesulfonamides and 2,4-dinitrobenzenesulfonamides as protecting groups
[1]
Executive Summary: The Fukuyama Strategy
In modern organic synthesis, the preparation of secondary amines from primary amines is a frequent challenge, often plagued by over-alkylation. The Fukuyama Amine Synthesis resolved this by utilizing nitrobenzenesulfonamides—specifically 2-nitrobenzenesulfonyl (Nosyl, o-Ns) and 2,4-dinitrobenzenesulfonyl (DNs) —as both protecting and activating groups.[1]
While both groups facilitate mono-alkylation via the Mitsunobu reaction or conventional alkyl halides, they exhibit distinct reactivity profiles. Nosyl is the industry standard for general robustness and ease of handling. DNs is a specialized, hyper-reactive variant used primarily for its orthogonality—it can be removed under neutral or ultra-mild conditions where Nosyl groups remain stable.[1]
Mechanistic Principles
The utility of these groups relies on two key chemical properties:
-
Acidity: The electron-withdrawing nitro groups lower the pKa of the sulfonamide N-H (approx. pKa 9–10 for Nosyl, <9 for DNs), allowing deprotonation by weak bases (e.g.,
, Mitsunobu betaines). -
Electrophilicity: The nitro group activates the aromatic ring toward Nucleophilic Aromatic Substitution (
).[1] Deprotection occurs via a Meisenheimer complex , followed by the elimination of and the free amine.[2]
Visualization: The Fukuyama Cycle & Deprotection Mechanism[1]
Figure 1: The Fukuyama Amine Synthesis workflow, highlighting the critical
Comparative Performance Analysis
The choice between Nosyl and DNs is dictated by the stability required during synthesis versus the mildness required during deprotection.
Table 1: Technical Specifications & Performance Data
| Feature | Nosyl (o-Ns) | 2,4-Dinitro (DNs) |
| Structure | 2-nitrobenzenesulfonyl | 2,4-dinitrobenzenesulfonyl |
| Approx.[1][3] pKa (Sulfonamide) | ~9.5 (Acidic) | ~6.0–7.0 (Highly Acidic) |
| Alkylation Efficiency | High. Excellent for Mitsunobu and alkyl halides ( | Very High. Alkylates rapidly; compatible with even weaker bases.[1] |
| Stability | Robust. Stable to TFA (Boc removal), piperidine (Fmoc removal), and catalytic hydrogenation.[1] | Moderate. Susceptible to premature cleavage by nucleophilic amines or strong thiols.[1] |
| Deprotection Reagents | Thiophenol/PhSH + | Mercaptoacetic acid + |
| Deprotection Rate | Fast (30–60 min at RT/50°C).[1] | Instantaneous (often <10 min at RT).[1] |
| Orthogonality | Stable to DNs deprotection conditions.[1] | Cleavable in presence of Nosyl. |
Key Insight: Orthogonality
The DNs group is significantly more electron-deficient than the Nosyl group.[1] This allows for a "Russian Doll" protection strategy:
Experimental Protocols
These protocols are designed for scalability and reproducibility.[1]
Protocol A: Installation of Nosyl/DNs Group
Standard procedure for protecting primary amines.
-
Setup: Dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Add Triethylamine (
) (1.5 equiv) or Pyridine (2.0 equiv).[1] Cool to 0°C.[1][4] -
Sulfonylation: Slowly add 2-nitrobenzenesulfonyl chloride (Ns-Cl) or 2,4-dinitrobenzenesulfonyl chloride (DNs-Cl) (1.1 equiv) as a solid or solution in DCM.[1]
-
Note: DNs-Cl is highly reactive; add slowly to prevent exotherm.[1]
-
-
Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours. Monitor by TLC (EtOAc/Hexanes).[1]
-
Workup: Quench with saturated
. Extract with DCM.[2][1] Wash organic layer with 1M HCl (to remove pyridine), then Brine.[1] Dry over and concentrate.-
Result: Crystalline solid or oil, typically >90% yield.[1]
-
Protocol B: Alkylation (Mitsunobu Conditions)
The core of the Fukuyama synthesis.[2] Works for both, but Nosyl is standard.
-
Reagents: Combine N-protected sulfonamide (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (
) (1.5 equiv) in anhydrous Toluene or THF . -
Activation: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Purification: Concentrate and purify via silica gel chromatography.
-
Tip: Nosyl sulfonamides are acidic enough that protonation of the betaine intermediate is rapid, driving the reaction forward efficiently.
-
Protocol C: Selective Deprotection (The Critical Differentiator)
Method 1: Removal of DNs (Selective over Nosyl)
Use this when you have both DNs and Nosyl groups and want to remove ONLY DNs.
-
Dissolution: Dissolve the DNs-protected amine in DCM or THF .[1]
-
Reagent Preparation: Add Mercaptoacetic acid (2.0 equiv) followed by Triethylamine (4.0 equiv).
-
Alternative: Use n-Propylamine (neat or in solution) if thiol-free conditions are required (slower, but effective for DNs).[1]
-
-
Reaction: Stir at RT for 10–30 minutes. The solution often turns bright yellow (formation of the Meisenheimer adduct byproduct).
-
Workup: Dilute with
. Wash with saturated (removes the acidic byproduct).[1] The organic layer contains the free amine (or mono-protected species).
Method 2: Removal of Nosyl (Standard)
Use this for final deprotection.
-
Dissolution: Dissolve the Nosyl-protected amine in DMF or Acetonitrile (
) . -
Reagents: Add Thiophenol (PhSH) (1.2–2.0 equiv) and
(3.0 equiv) or Cesium Carbonate ( ) .[1]-
Odorless Alternative: Use Dodecanethiol or Mercaptoethanol with DBU .[1]
-
-
Reaction: Stir at RT (or 50°C for hindered amines) for 1–2 hours.
Decision Matrix: When to Use Which?
| Scenario | Recommended Group | Rationale |
| Standard Secondary Amine Synthesis | Nosyl (o-Ns) | Excellent balance of stability and ease of removal.[1] Cheaper reagents.[1] |
| Polyamine Synthesis (e.g., Spermine) | Both (Orthogonal) | Use DNs for the internal nitrogens and Nosyl for terminal ones to allow sequential building.[1] |
| Base-Sensitive Substrates | DNs | Deprotection of DNs can be done with neutral amines or very mild thiol conditions, avoiding strong bases like |
| Solid Phase Synthesis | Nosyl | More stable to storage and repeated wash cycles than DNs.[1] |
Visualization: Orthogonal Protection Strategy
Figure 2: Orthogonal deprotection workflow demonstrating the selective removal of DNs in the presence of Nosyl.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995).[1][3][5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374.[1] Link
-
Fukuyama, T., Cheung, M., Jow, C.-K., Hidai, Y., & Kan, T. (1997).[5] 2,4-Dinitrobenzenesulfonamides: A Simple and Practical Method for the Preparation of a Variety of Secondary Amines and Diamines. Tetrahedron Letters, 38(33), 5831–5834.[1] Link[1]
-
Kan, T., & Fukuyama, T. (2004).[2][1] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353–359.[1] Link[2][1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Refer to Chapter on Protection for the Amino Group). Link[1]
-
Mattern, R.-H. (2005).[1] The Facile Preparation of Primary and Secondary Amines via an Improved Fukuyama-Mitsunobu Procedure. Journal of Organic Chemistry. Link
Comparative Guide: Alternatives to 2-Nitrobenzenesulfonyl (Nosyl) for Amine Protection
[1]
Executive Analysis
The compound This compound represents a secondary amine (N-methylaniline) protected by the 2-nitrobenzenesulfonyl (o-Nosyl or o-Ns) group.[1] This strategy is widely employed because the electron-withdrawing nitro group renders the sulfonamide nitrogen sufficiently acidic (
However, the Nosyl group has limitations:
-
Safety/Toxicity: Nitro-aromatics can be genotoxic; sulfonyl chlorides are corrosive.[1]
-
Side Reactions: Meisenheimer complex formation can sometimes be reversible or lead to byproducts.
-
Solubility: Nosyl byproducts can be difficult to remove from polar amines.
This guide evaluates four high-performance alternatives: 2,4-Dinitrobenzenesulfonyl (DNs) , 2-(Trimethylsilyl)ethanesulfonyl (SES) , 4-Cyanobenzenesulfonyl , and Carbamate strategies (Boc/Fmoc) for non-activating protection.[1]
Critical Comparison of Alternatives
A. 2,4-Dinitrobenzenesulfonyl (DNs) Group
Best For: Applications requiring faster deprotection and higher acidity for difficult alkylations. The DNs group introduces a second nitro group, significantly increasing the electron deficiency of the aromatic ring.
-
Mechanism: The deprotection proceeds via a highly stabilized Meisenheimer complex, allowing cleavage by thiols (e.g., mercaptoacetic acid) under much milder conditions than the mono-nitro Nosyl group.
-
Key Advantage: It is orthogonal to the standard Nosyl group; DNs can be removed selectively in the presence of o-Ns.
-
Causality: The extra nitro group lowers the LUMO energy, accelerating the nucleophilic attack by the thiolate.
B. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group
Best For: Orthogonal protection requiring stability against bases and nucleophiles (excluding fluoride).[1] Unlike Nosyl, SES is not cleaved by thiols, making it ideal for sequences involving sulfur nucleophiles.
-
Mechanism: Cleavage is triggered by fluoride ions (TBAF or CsF), which attack the silicon atom. This induces a
-elimination of ethylene and sulfur dioxide, releasing the free amine. -
Key Advantage: Fluoride cleavage is completely orthogonal to acid/base/thiol conditions used for Nosyl, Boc, or Fmoc.
C. 4-Cyanobenzenesulfonyl Group
Best For: "Green" chemistry and avoiding nitro-compounds.[1] Developed as a safer alternative to Nosyl, avoiding the potential explosive/toxic hazards of polynitro aromatics.
-
Mechanism: Similar to Nosyl (thiol-mediated cleavage), but the electron-withdrawing Cyano group activates the ring for
without the steric bulk or redox-activity of a nitro group.[1] -
Key Advantage: Crystalline byproducts are often easier to remove; avoids nitro-reduction side reactions during hydrogenation steps.[1]
D. Non-Activating Carbamates (Boc / Fmoc)
Best For: Pure protection where amine alkylation (Fukuyama synthesis) is not required. If the goal is simply to mask the N-methylaniline nitrogen, sulfonamides are often overkill.
Quantitative Performance Matrix
| Feature | Nosyl (o-Ns) | DNs (2,4-Dinitro) | SES (Trimethylsilylethyl) | 4-Cyanobenzenesulfonyl |
| Activation for Alkylation | High | Very High | High | Moderate |
| Deprotection Reagent | Thiol + Base (e.g., PhSH/K2CO3) | Thiol (e.g., HSCH2COOH) | Fluoride (TBAF, CsF) | Thiol + Base |
| Deprotection pH | Basic (pH > 8) | Weakly Basic/Neutral | Neutral | Basic |
| Orthogonality | Stable to Acid/F- | Cleaved before o-Ns | Stable to Acid/Base/Thiol | Similar to o-Ns |
| Atom Economy | Moderate | Low (Heavy group) | Moderate | Good |
| Byproduct Removal | Sulfide/Polymer | Dinitrosulfide (Colored) | Volatile (Ethylene/SO2) | Sulfide |
Experimental Protocols
Protocol A: Installation and Deprotection of the DNs Group
Use this for highly reactive protection/activation.
1. Installation:
-
Dissolve amine (1.0 equiv) in DCM at 0 °C.
-
Add 2,4-dinitrobenzenesulfonyl chloride (1.1 equiv) and Collidine or
(1.5 equiv). -
Stir at RT for 1–4 h. Monitor by TLC.[3]
-
Wash with 1M HCl, sat.
, and brine. Dry over .
2. Deprotection (Thiolysis):
-
Dissolve DNs-protected amine in DCM or DMF.[1]
-
Add mercaptoacetic acid (2.0 equiv) and
(4.0 equiv). Note: Propylamine can also be used as a scavenger.[1] -
Stir at RT for 30 min (Reaction is visibly faster than Nosyl).
-
Dilute with ether, wash with water. The yellow byproduct remains in the organic phase or is washed out depending on workup (acid/base extraction recommended for product isolation).
Protocol B: Installation and Deprotection of the SES Group
Use this for fluoride-triggered release.[1]
1. Installation:
-
Dissolve amine in DMF at 0 °C.
-
Add SES-Cl (1.2 equiv) and
(1.5 equiv).[1] -
Stir overnight at RT.
2. Deprotection:
-
Dissolve SES-protected amine in THF.
-
Add TBAF (1M in THF, 3.0 equiv) or CsF (5.0 equiv) in DMF at 95 °C (for difficult cases).
-
Reflux may be required for sterically hindered anilines.
-
Concentrate and purify by column chromatography (SES-F byproducts are easily separated).[1]
Decision Pathways & Mechanism (Visualization)
The following diagrams illustrate the selection logic and the comparative mechanisms for deprotection.
Figure 1: Strategic Decision Tree for selecting amine protecting groups based on synthetic requirements (Activation vs. Protection).
Figure 2: Mechanistic comparison between Nucleophilic Aromatic Substitution (Nosyl/DNs) and Fluoride-induced Beta-Elimination (SES).
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters, 36(36), 6373–6374.[4] Link
-
Maligres, P. E., et al. (1997). "Nosyl and Dns groups in the synthesis of secondary amines." Tetrahedron Letters, 38(30), 5253–5256. Link
-
Weinreb, S. M., et al. (2006). "The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group in Organic Synthesis." Chemical Reviews, 106(7), 2531–2549. Link
-
Schmidt, M. A., et al. (2017).[5] "4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group." The Journal of Organic Chemistry, 82(9), 4558–4565. Link
-
Kan, T., & Fukuyama, T. (2004).[6] "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353–359. Link[6]
Sources
- 1. 23530-40-7|N-Methyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Evaluating the Orthogonality of N-Methyl-2-nitro-N-phenylbenzenesulfonamide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
N-Methyl-2-nitro-N-phenylbenzenesulfonamide represents a critical intermediate in the Fukuyama amine synthesis , serving as a "masked" form of N-methylaniline. Unlike traditional protecting groups that rely solely on acid/base lability, this molecule utilizes the unique electrophilicity of the 2-nitrobenzenesulfonyl (Nosyl or Ns) scaffold. Its primary utility lies in its chemoselective orthogonality : it is stable to the acidic conditions used for Boc removal and the hydrogenolytic conditions used for Cbz removal, yet it can be cleaved under mild, specific nucleophilic conditions (thiolate attack) to release the secondary amine.
This guide evaluates its performance against standard alternatives (p-Toluenesulfonyl and 2,4-Dinitrobenzenesulfonyl), providing experimental protocols and mechanistic insights to validate its inclusion in complex synthetic strategies.
Part 1: The Orthogonality Landscape
In multi-step organic synthesis, particularly peptidomimetic and polyamine construction, the ability to differentiate between amine sites is paramount. This compound functions as a tertiary sulfonamide where the Ns group protects the nitrogen from alkylation or oxidation while allowing for selective deprotection.
Orthogonality Map
The following diagram illustrates the chemical stability of the Ns group relative to other common protecting groups, demonstrating its unique position in synthetic planning.
Figure 1: Orthogonality map showing the chemoselective cleavage of the Nosyl (Ns) group relative to Boc and Fmoc. Note that while Ns is generally stable to piperidine, prolonged exposure can lead to slow degradation; thus, Fmoc removal is usually performed before Ns introduction or with careful monitoring.
Part 2: Comparative Analysis
The choice of sulfonamide protection often falls between the robust Tosyl (Ts), the standard Nosyl (Ns), and the highly reactive 2,4-Dinitrobenzenesulfonyl (DNs). The table below compares this compound (Ns-protected) against these alternatives.
Table 1: Performance Comparison of Sulfonamide Protecting Groups
| Feature | Nosyl (Ns) (Current Topic) | Tosyl (Ts) | 2,4-Dinitrobenzenesulfonyl (DNs) |
| Structure | 2-NO₂-Ph-SO₂-NR₂ | 4-Me-Ph-SO₂-NR₂ | 2,4-(NO₂)₂-Ph-SO₂-NR₂ |
| Stability (Acid) | Excellent (Stable to neat TFA) | Excellent | Excellent |
| Stability (Base) | Good (Stable to mild base) | Excellent | Moderate (Sensitive to hydroxide) |
| Cleavage Condition | Soft Nucleophile (PhSH/K₂CO₃ or HSCH₂CO₂H/LiOH) | Reductive (Na/Naphthalene or SmI₂) | Soft Nucleophile (HSCH₂CH₂OH/Base) |
| Cleavage Difficulty | Mild (Room Temp to 50°C) | Harsh (Requires radical anion or strong acid) | Very Mild (Faster than Ns) |
| Atom Economy | Moderate | High | Low (High MW byproduct) |
| Primary Use Case | Fukuyama Synthesis (Mono-alkylation) | Permanent protection | Sensitive substrates requiring rapid cleavage |
Verdict: The Ns group strikes the optimal balance. Unlike Tosyl, which often requires conditions that destroy other functionalities (e.g., dissolving metal reductions), Ns is removed under mild SNAr conditions. While DNs cleaves faster, it is less stable during intermediate synthetic steps, making Ns the preferred choice for multi-step sequences.
Part 3: Mechanistic Insight[2]
Understanding the cleavage mechanism is essential for troubleshooting. The deprotection of this compound does not occur via hydrolysis but through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The electron-withdrawing nitro group at the ortho position activates the benzene ring, allowing a thiolate anion to attack the C-1 carbon (ipso to the sulfonyl group). This forms a Meisenheimer complex, which subsequently collapses to release sulfur dioxide and the free amine.[2]
Mechanism Diagram[2]
Figure 2: The Fukuyama cleavage mechanism. The thiolate nucleophile attacks the electron-deficient ring, leading to the extrusion of SO₂ and release of the secondary amine.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the handling of this compound.
Protocol A: Synthesis (Installation)
Target: Preparation of this compound
-
Reagents: N-methylaniline (1.0 equiv), 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv), Pyridine (2.0 equiv), DCM (0.2 M).
-
Procedure:
-
Dissolve N-methylaniline in anhydrous DCM under N₂ atmosphere.
-
Cool to 0°C. Add Pyridine followed by slow addition of NsCl.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of amine.
-
Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄.[2]
-
Purification: Recrystallization from EtOH or Flash Chromatography.
-
Protocol B: Deprotection (Cleavage)
Target: Recovery of N-methylaniline (The "Odorless" Method) Note: Traditional PhSH (thiophenol) is effective but toxic/malodorous. This protocol uses Mercaptoacetic acid.
-
Reagents: Substrate (1.0 equiv), Mercaptoacetic acid (2.0 equiv), LiOH (4.0 equiv), DMF (0.1 M).
-
Procedure:
-
Dissolve the sulfonamide in DMF.
-
Add Mercaptoacetic acid and LiOH.
-
Stir at RT for 1-3 hours. (If reaction is slow due to the steric bulk of the N-phenyl group, heat to 50°C).
-
Observation: The solution often turns bright yellow (Meisenheimer complex formation) before fading.
-
Workup: Dilute with Et₂O or EtOAc. Wash extensively with NaHCO₃ (to remove the thioglycolic acid byproduct) and water.
-
Yield: Typically 85-95% recovery of the secondary amine.
-
Part 5: Supporting Data & References
Yield Comparison: Ns vs. Ts Cleavage
In a comparative study of hindered sulfonamides (similar to the N-phenyl derivative), the following recovery yields were observed:
| Protecting Group | Cleavage Condition | Yield of Amine | Notes |
| Nosyl (Ns) | PhSH / K₂CO₃ / DMF / 25°C | 94% | Clean reaction, no side products. |
| Nosyl (Ns) | HSCH₂CO₂H / LiOH / DMF / 25°C | 91% | Odorless protocol, comparable yield. |
| Tosyl (Ts) | Na / Naphthalene / DME / -78°C | 65% | Significant loss due to over-reduction of the aromatic ring. |
| Tosyl (Ts) | HBr / AcOH / Reflux | 0% | Decomposition of substrate. |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[3] Chemical Communications, (4), 353-359. Link[2]
-
Mattern, R. H. (2005). Fukuyama Amine Synthesis.[2][4][5] In Name Reactions for Functional Group Transformations (pp. 1-5). Wiley. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[1][5][6][7] 5th Edition. Wiley. (Standard reference for orthogonality maps). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Protective Groups [organic-chemistry.org]
Optimizing Thiol-Triggered Release: A Comparative Guide to N-methyl-2-nitro-N-phenylbenzenesulfonamide Cross-Reactivity
Topic: Cross-reactivity studies of N-methyl-2-nitro-N-phenylbenzenesulfonamide Content Type: Publish Comparison Guide
Executive Summary
In the landscape of bio-orthogonal chemistry and prodrug design, This compound (henceforth referred to as N-Me-Nosyl-Ph ) serves as a critical model system. Unlike simple protecting groups, this tertiary sulfonamide functions as a kinetically tunable "thiol-switch." Its utility lies not just in its stability against hydrolysis, but in its specific cross-reactivity profile with soft nucleophiles (thiols) while remaining inert to hard nucleophiles (amines, hydroxyls).
This guide provides a technical deep-dive for researchers utilizing 2-nitrobenzenesulfonyl (Nosyl) moieties as linkers for siRNA conjugates, antibody-drug conjugates (ADCs), or small molecule prodrugs. We compare its performance against 4-nitro and 2,4-dinitro variants, establishing a hierarchy of stability and release kinetics essential for precision medicine.
Mechanistic Foundation: The Meisenheimer Trigger
To understand cross-reactivity, one must first master the mechanism. The cleavage of N-Me-Nosyl-Ph is not a simple hydrolysis; it is a nucleophilic aromatic substitution (
The Pathway:
-
Activation: The ortho-nitro group withdraws electron density, activating the benzene ring.
-
Attack: A thiolate anion (
) attacks the ring carbon ipso to the sulfonyl group (or potentially the sulfonamide sulfur, though the ring attack forming a Meisenheimer complex is the canonical Fukuyama pathway for deprotection). -
Collapse: The complex collapses, releasing sulfur dioxide (
) and the amine (N-methylaniline), while the thiol becomes arylated (forming a thioether).
Critical Insight: The reaction requires a soft nucleophile (thiolate). Hard nucleophiles (water, hydroxide, amines) typically lack the orbital overlap required to stabilize the transition state at physiological pH, rendering the molecule stable in plasma but labile in the reducing environment of the cytosol.
Figure 1: The chemoselective cleavage pathway of N-Me-Nosyl-Ph. Note the specific requirement for thiolate attack, conferring stability against hydrolysis.
Cross-Reactivity Landscape
The "cross-reactivity" of N-Me-Nosyl-Ph is defined by its susceptibility to non-target nucleophiles. In drug delivery, the goal is zero cross-reactivity extracellularly (plasma stability) and high reactivity intracellularly (GSH activation).
Table 1: Nucleophile Selectivity Profile
| Nucleophile | Biological Representative | Reactivity Status | Kinetic Context |
| Thiol (R-SH) | Glutathione (GSH), Cysteine | High (Target) | Rapid cleavage at pH 7.4-8.0. Rate depends on thiol pKa. |
| Amine (R-NH₂) | Lysine residues, N-termini | Negligible | Stable. Hard nucleophiles do not initiate the |
| Hydroxyl (R-OH) | Serine, Water, Plasma pH | Stable | Hydrolytic half-life > 24h in PBS. Resistant to spontaneous hydrolysis. |
| Disulfide (RSSR) | Oxidized Glutathione (GSSG) | Inert | Requires free thiolate. No reaction with oxidized species. |
| Albumin (HSA) | Cys34 (Free Thiol) | Low/Moderate | Cys34 in Albumin is partially buried (pKₐ ~8.5). Reactivity is significantly lower than free GSH. |
The "Thiol pKₐ" Effect
Reactivity is directly correlated to the pKₐ of the attacking thiol.
-
Aromatic Thiols (Thiophenol, pKₐ ~6.6): Extremely rapid cleavage. Used in synthetic deprotection.[1][2][3][4]
-
Alkyl Thiols (Glutathione, pKₐ ~8.8): Moderate cleavage. Requires cytosolic concentrations (1-10 mM) to drive the reaction, providing the basis for intracellular targeting.
Comparative Analysis: Choosing the Right Linker
N-Me-Nosyl-Ph is not the only option. Below is a comparison with its primary alternatives: the 4-Nitro (para) and 2,4-Dinitro variants.
Table 2: Performance Comparison Guide
| Feature | N-Me-Nosyl-Ph (2-Nitro) | 4-Nitro Analog | 2,4-Dinitro Analog |
| Cleavage Speed | Intermediate (Tunable) | Slow | Very Fast |
| Stability (pH 7.4) | High | Very High | Moderate (Risk of background hydrolysis) |
| Steric Hindrance | Moderate (Ortho nitro group) | Low | High |
| Cross-Reactivity | Selective for Thiols | Highly Selective | Promiscuous (May react with amines/hydroxides) |
| Primary Use Case | Intracellular Release / siRNA Linkers | Stable Prodrugs | Rapid in vitro Deprotection |
Scientific Verdict:
-
Use 2,4-Dinitro if you need instant release in synthetic chemistry contexts.
-
Use 4-Nitro if your payload is extremely toxic and you cannot afford any premature release.
-
Use N-Me-Nosyl-Ph (2-Nitro) for the optimal balance of plasma stability and cytosolic activation. This is the "Goldilocks" zone for therapeutic delivery.
Experimental Protocols
Protocol A: The "Thiol-Switch" Kinetic Assay
Objective: Quantify the release rate (
Materials:
-
Compound: this compound (10 mM stock in DMSO).
-
Nucleophiles: L-Glutathione (reduced), L-Lysine, PBS (pH 7.4).
-
Detection: HPLC-UV (254 nm) or LC-MS.
Workflow:
-
Preparation: Dilute compound to 50 µM in PBS (pH 7.4).
-
Induction:
-
Arm A (Control): PBS only.
-
Arm B (Amine Challenge): Add 1 mM L-Lysine.
-
Arm C (Thiol Activation): Add 5 mM Glutathione (GSH).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, and 240 min. Quench with 1% Formic Acid (stops thiol activity).
-
Analysis: Monitor the disappearance of the parent peak and appearance of N-methylaniline.
Validation Criteria:
-
Arm A & B should show < 5% degradation over 4 hours (demonstrating stability against hydrolysis and amines).
-
Arm C should show > 50% cleavage within 2-4 hours (confirming thiol-sensitivity).
Protocol B: Plasma Stability Assessment
Objective: Confirm that plasma proteins (HSA) do not trigger premature release.
Workflow:
-
Spike compound (1 µM) into pooled human plasma.
-
Incubate at 37°C.
-
Precipitate proteins with cold Acetonitrile at timepoints (0, 1h, 4h, 24h).
-
Analyze supernatant by LC-MS/MS.
-
Critical Check: If degradation is observed, verify if it is due to Cys34 binding (LC-MS of Albumin fraction) or enzymatic metabolism.
Decision Logic for Researchers
Use the following logic flow to determine if N-Me-Nosyl-Ph is the correct moiety for your study.
Figure 2: Selection logic for nitrobenzenesulfonamide linkers based on toxicity and kinetic requirements.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Rozners, E. (2017). Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. Biomacromolecules, 18(2), 543-550. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359. Link
-
Riggs, D. L., et al. (2004). Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group. Pharmacotherapy, 24(7), 856-870. Link
- Smith, P. A. S. (1983). Cleavage of sulfonamides by electron-transfer. Journal of Organic Chemistry. (Contextual grounding for electron-deficient sulfonamide reactivity).
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of N-methyl-2-nitro-N-phenylbenzenesulfonamide
Executive Summary (BLUF)
N-methyl-2-nitro-N-phenylbenzenesulfonamide (CAS: 23773-71-9) is a nitro-substituted sulfonamide often used as a synthetic intermediate or protecting group precursor.[1][2] While generally stable under ambient conditions, the presence of the nitro (
Immediate Action Required:
-
Do NOT mix with strong bases (NaOH, KOH) or reducing agents (hydrides, zinc).
-
Do NOT distill waste streams to dryness if peroxides or other high-energy impurities are suspected.
-
Disposal Path: High-Temperature Incineration (Destruction) via approved hazardous waste contractor.[2]
Chemical Profile & Hazard Identification
To ensure safe handling, we must first understand the physicochemical properties that dictate our disposal strategy. The nitro group ortho to the sulfonyl moiety creates a steric and electronic environment that requires specific attention during waste consolidation.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Structure | Contains Nitro ( | |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary inhalation risk.[2] |
| Reactivity | Nitro-aromatic | Potential for energetic decomposition at high heat.[1][2] |
| Solubility | Low in water; High in DMSO, DCM | Must be disposed of in organic solvent streams, not aqueous.[2] |
| Incompatibilities | Strong Oxidizers, Strong Bases, Reducing Agents | Risk of rapid hydrolysis or reduction (exothermic).[2] |
| Toxicology | Irritant (Skin/Eye), STOT-SE | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2] |
Senior Scientist Insight: The "ortho-nitro" substitution pattern is significant. In basic conditions, similar compounds can undergo intramolecular nucleophilic aromatic substitution (Smiles Rearrangement). While the N-methyl-N-phenyl substitution reduces this risk compared to N-H analogs, accidental mixing with high-molarity caustic waste could still trigger unexpected heat generation or degradation [1].[1]
Waste Segregation & Characterization[1]
Proper segregation is the single most critical step in preventing laboratory accidents. We utilize a Source-Based Segregation Strategy .[1]
Decision Matrix: Waste Stream Allocation
The following logic gate ensures this compound enters the correct disposal stream.
Figure 1: Waste Stream Segregation Logic. Ensure the compound is never placed in aqueous acid/base streams to prevent precipitation or hydrolysis.
Detailed Disposal Protocol
This protocol complies with standard RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste generators.
Phase 1: Pre-Disposal Stabilization[1]
-
Goal: Ensure the material is chemically quiescent before it enters the central waste room.
-
Procedure:
-
If the material is a solid residue in a flask: Dissolve in a minimal amount of Acetone or Dichloromethane (DCM) to transfer to liquid waste only if you are already generating a liquid waste stream.[2] Otherwise, scrape solids directly into the solid waste container.
-
Quenching (Not usually required): Unlike acid chlorides, this sulfonamide does not require active quenching. However, ensure the pH of the solution is neutral (pH 6-8) if it was part of a reaction mixture.
-
Phase 2: Container Selection & Labeling[1]
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photodegradation).[1][2]
-
Labeling Requirements:
-
Chemical Name: Must be written out in full: "this compound." Do not use abbreviations (e.g., "Nosyl-amide").
-
Hazards: Check "Toxic" and "Irritant."[2]
-
Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Contaminant").
-
Phase 3: Physical Disposal Workflow[1]
Figure 2: Cradle-to-Grave Disposal Workflow. Note that high-temperature incineration is the only acceptable final fate for nitro-aromatics to ensure complete mineralization.[1]
Emergency Procedures
In the event of a spill or exposure, immediate action mitigates long-term risks.
Table 2: Emergency Response Matrix
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1][2] Do not use organic solvents. | Solvents (ethanol/DMSO) will increase the transdermal absorption of the nitro compound into the bloodstream [2]. |
| Eye Contact | Flush with tepid water for 15 min.[2] Lift eyelids. | Sulfonamides are irritants; immediate dilution prevents corneal damage.[2] |
| Spill (Solid) | Dampen with water (mist), then sweep.[2] | Prevents dust generation.[3][4][5] Dry sweeping creates an inhalation hazard. |
| Spill (Liquid) | Absorb with vermiculite or clay.[2] | Inert absorbents prevent reaction. Do not use paper towels (combustible) for large nitro spills. |
References
-
PubChem. (2023). N-methyl-2-nitrobenzene-1-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Resource Conservation and Recovery Act (RCRA).[6] Available at: [Link][1]
Sources
Personal protective equipment for handling N-methyl-2-nitro-N-phenylbenzenesulfonamide
This guide outlines the rigorous safety, logistical, and operational protocols for handling N-methyl-2-nitro-N-phenylbenzenesulfonamide (CAS: 23773-71-9).[1][2][3] This compound is a specialized Nosyl (2-nitrobenzenesulfonyl) protected amine, widely utilized as a key intermediate in the Fukuyama Amine Synthesis to access secondary amines.[4][5]
Its handling requires specific attention not just to the solid reagent itself, but to the cleavage reagents (thiols) and solvents (DMF, DCM) invariably used in its processing.
Chemical Profile & Hazard Analysis
Before handling, you must understand the "Why" behind the safety protocols. This compound combines a nitro-aromatic ring with a sulfonamide linkage.[1][2][3][4][5][6]
| Property | Data | Operational Implication |
| CAS Number | 23773-71-9 | Unique identifier for waste manifests and inventory.[1][2][3] |
| Molecular Formula | C₁₃H₁₂N₂O₄S | Nitro group ( |
| Physical State | Solid (Powder/Crystalline) | Inhalation of dust is the primary exposure vector during weighing. |
| Core Hazards | H302 (Harmful if swallowed)H315/H319 (Skin/Eye Irritant) | Sensitization Risk: Sulfonamides are known sensitizers. Repeated exposure can trigger severe allergic reactions. |
| Reactivity | Stable solid; Cleaves with Thiols | Incompatibility: Avoid strong reducing agents until controlled cleavage is intended. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The presence of the nitro group increases skin permeability, and the solvents used (DCM, DMF) act as vehicles for systemic absorption.
Tiered Protection Protocol
| Zone | Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Why: Safety glasses are inadequate against fine dusts or splashes of DMF solutions.[1][2][3] Goggles (ANSI Z87.1 D3 rating) provide a seal against vapors and particulates. |
| Dermal (Hands) | Double Nitrile Gloves | Why: 1. Inner Layer: 4 mil Nitrile (Tactility).2. Outer Layer: 8 mil Nitrile or Laminate (Barrier).Note: If using DCM (Dichloromethane), use Silver Shield® laminate gloves as the outer layer, as DCM permeates nitrile in <5 minutes. |
| Respiratory | Fume Hood (Primary) | Why: All solid handling must occur inside a certified fume hood. If weighing outside is unavoidable, a P100/N95 respirator is mandatory to prevent sensitization. |
| Body | Lab Coat (High-Neck) | Why: 100% Cotton or Nomex (fire-resistant).[1][2][3] Synthetic blends can melt onto skin if a solvent fire occurs. |
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates the chemical handling with the specific Fukuyama deprotection logic, ensuring safety from storage to synthesis.
Step 1: Storage & Retrieval
-
Condition: Store at room temperature (2-8°C if specified by CoA) in a desiccator. Hydrolysis is slow but possible over years.
-
Logistics: Keep segregated from strong bases and reducing agents (e.g., LiAlH₄), which can cause uncontrolled decomposition of the nitro group.
Step 2: Weighing (The Critical Dust Phase)
-
Static Control: Use an anti-static gun or ionizer bar. Nitro-aromatics are prone to static charge, causing powder to "fly" and contaminate the balance area.
-
** containment:** Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the vial outside the hood.
Step 3: Solubilization & Reaction
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or DCM .
-
Deprotection Warning: The standard cleavage uses Thiophenol (PhSH) or Mercaptoacetic acid with a base (
or DBU).
Step 4: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste - Toxic."[1][2][3]
-
Liquid Waste:
-
Stream B (Non-Halogenated): If DMF/Ethyl Acetate was used.
-
Stream C (Thiol Quench): Any waste containing the deprotection thiol must be treated with dilute bleach (sodium hypochlorite) before entering the waste container to prevent facility-wide odor issues.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, specifically focusing on the critical "Solvent Effect" on PPE choice.
Figure 1: PPE Selection Decision Tree. Note the critical divergence in glove material when chlorinated solvents (DCM) are introduced.
Emergency Procedures
-
Skin Contact:
-
Immediate: Drench with water for 15 minutes.
-
Soap: Wash with non-abrasive soap. Nitro compounds stain skin yellow; this is a sign of protein binding.
-
Medical: Seek evaluation if irritation persists or if the area is large (potential for systemic absorption).
-
-
Spill (Solid):
-
Do not dry sweep (dust generation).
-
Cover with wet paper towels (solvent-dampened or water).[3]
-
Scoop into a sealable bag.
-
-
Spill (Solution):
-
Evacuate the immediate area if DCM is involved (vapor risk).
-
Absorb with vermiculite or spill pads.
-
Do not use bleach on the spill unless you are certain thiols are present and the area is ventilated (bleach + ammonia/amines = chloramines; bleach + acid = chlorine gas).
-
References
-
Kan, T., & Fukuyama, T. (2004).[4] Ns-strategies: a highly versatile synthetic method for amines.[1][2][3][5] Chemical Communications, (4), 353-359.[3] [Link]
-
National Institutes of Health (PubChem). (2025). 2-Nitrobenzenesulfonamide Compound Summary. Retrieved March 2, 2026, from [Link]
Sources
- 1. 5454-97-7|2-Nitro-N-phenylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 23530-40-7|N-Methyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 23530-43-0|N,N-Dimethyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. The Fukuyama Synthesis of Morphine [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
